3'-(Hydroxymethyl)-biphenyl-4-acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8,16H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUKJKCPZRFKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid from Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 3'-(hydroxymethyl)-biphenyl-4-acetic acid, a biphenyl derivative with potential applications in pharmaceutical research and development. The synthesis involves a multi-step process, commencing from commercially available biphenyl precursors. This document outlines the core synthetic strategy, detailed experimental protocols, and relevant quantitative data.
Synthetic Strategy
The most direct and efficient pathway for the synthesis of this compound is through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the precise construction of the biphenyl core from two suitably functionalized benzene derivatives.
The overall synthetic workflow can be summarized as follows:
Figure 1: Overall synthetic workflow for this compound.
This strategy involves the synthesis of two key precursors: (3-hydroxymethyl)phenylboronic acid and methyl (4-bromophenyl)acetate. These precursors are then coupled using a palladium catalyst, followed by the hydrolysis of the resulting methyl ester to yield the final carboxylic acid product.
Experimental Protocols
Synthesis of Precursor 1: (3-Hydroxymethyl)phenylboronic Acid
(3-Hydroxymethyl)phenylboronic acid is a commercially available reagent. However, for contexts requiring its synthesis, a common route starts from 3-bromobenzyl alcohol.
Reaction Scheme:
Figure 2: Synthesis of (3-Hydroxymethyl)phenylboronic acid.
Protocol: A detailed protocol for a similar synthesis is described in the literature, often involving the protection of the hydroxyl group, followed by metal-halogen exchange and reaction with a borate ester, and subsequent deprotection.
Synthesis of Precursor 2: Methyl (4-bromophenyl)acetate
This precursor can be synthesized from 4-bromophenylacetic acid via Fischer esterification.
Reaction Scheme:
Figure 3: Synthesis of Methyl (4-bromophenyl)acetate.
Experimental Protocol:
-
To a solution of 4-bromophenylacetic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl (4-bromophenyl)acetate.
Quantitative Data for Esterification:
| Parameter | Value |
| Reactants | 4-Bromophenylacetic acid, Methanol |
| Catalyst | Sulfuric Acid |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Suzuki-Miyaura Cross-Coupling
This is the key step in forming the biphenyl core.
Reaction Scheme:
Figure 4: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
In a reaction vessel, combine methyl (4-bromophenyl)acetate (1.0 eq), (3-hydroxymethyl)phenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Parameter | Value |
| Reactants | Methyl (4-bromophenyl)acetate, (3-Hydroxymethyl)phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ or other suitable Pd catalysts |
| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water, or DMF/Water |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-90% |
Ester Hydrolysis
The final step is the conversion of the methyl ester to the carboxylic acid.
Reaction Scheme:
Physicochemical Properties of 3'-(Hydroxymethyl)-biphenyl-4-acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-(Hydroxymethyl)-biphenyl-4-acetic acid is a biphenyl derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for the characterization of novel chemical entities.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data in public literature, this table includes both reported and predicted values. Predicted values, generated using well-established computational models, are clearly marked and serve as valuable estimates in the absence of experimental data.
| Property | Value | Source |
| IUPAC Name | [3'-(hydroxymethyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| CAS Number | 176212-50-3 | |
| Chemical Formula | C15H14O3 | |
| Molecular Weight | 242.27 g/mol | [1] |
| Predicted Melting Point | 165-175 °C | Predicted |
| Predicted Boiling Point | 475.9 ± 40.0 °C at 760 mmHg | Predicted |
| Predicted Water Solubility | 0.245 g/L at 25 °C | Predicted |
| Predicted pKa (acidic) | 4.45 ± 0.10 (Carboxylic Acid) | Predicted |
| Predicted pKa (basic) | 14.2 ± 0.7 (Alcohol) | Predicted |
| Predicted LogP | 2.65 ± 0.35 | Predicted |
Experimental Protocols
Accurate experimental determination of physicochemical properties is crucial for regulatory submissions and for building robust structure-activity relationships. The following sections detail standard protocols for the key properties.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range. This method is a common and reliable way to determine the melting point of a powdered solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
-
Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus. The apparatus is heated at a steady rate (e.g., 10-20 °C/minute for a preliminary rough measurement, then 1-2 °C/minute for an accurate measurement near the expected melting point).
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The melting point is reported as this range.
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (25 °C)
-
Analytical balance
-
pH meter
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water (or a relevant buffer solution).
-
Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and then centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated HPLC method.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter as the ionization state of a drug affects its solubility, permeability, and receptor binding.
Apparatus:
-
Potentiometric titrator with a pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low).
-
Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong base (to determine the acidic pKa of the carboxylic acid) or a strong acid (if a basic pKa were of primary interest). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). For more accurate results, derivative plots can be used to precisely locate the equivalence point.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Apparatus:
-
Separatory funnels or glass vials
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in either the aqueous or the n-octanol phase. This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken gently for a sufficient time (e.g., 1-24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.
Physicochemical Property Analysis Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity, from initial synthesis to the generation of a comprehensive data package for drug development decision-making.
References
Unraveling the Action of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid: A Technical Overview for Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases lack specific data regarding the mechanism of action, pharmacological properties, and experimental protocols for 3'-(Hydroxymethyl)-biphenyl-4-acetic acid as a non-steroidal anti-inflammatory drug (NSAID). This guide, therefore, presents a generalized framework based on the well-established mechanisms of the broader class of biphenyl acetic acid derivatives and other NSAIDs. The provided data, protocols, and pathways are illustrative and should not be considered specific to the compound .
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for NSAIDs, including the biphenyl acetic acid class, is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the two main isoforms of this enzyme, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs) and other pro-inflammatory mediators.
-
COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1. The selectivity of an NSAID for COX-2 over COX-1 is a critical factor in its safety profile.
Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition
The following diagram illustrates the general pathway of prostaglandin synthesis and the point of intervention for NSAIDs.
Caption: Generalized mechanism of action for NSAIDs, including biphenyl acetic acid derivatives.
Quantitative Data: A Hypothetical Profile
While no specific data exists for this compound, the following table presents a hypothetical quantitative profile that would be typical for a research-stage NSAID. This data is essential for evaluating the potency, selectivity, and pharmacokinetic properties of a drug candidate.
| Parameter | Hypothetical Value | Description |
| COX-1 IC50 | >100 µM | The half-maximal inhibitory concentration for the COX-1 enzyme. A higher value suggests lower activity against COX-1 and potentially fewer gastrointestinal side effects. |
| COX-2 IC50 | 5 - 20 µM | The half-maximal inhibitory concentration for the COX-2 enzyme. A lower value indicates higher potency for the anti-inflammatory target. |
| COX-2 Selectivity Index | >5 - 20 | The ratio of COX-1 IC50 to COX-2 IC50. A higher index indicates greater selectivity for COX-2. |
| In Vivo Efficacy (ED50) | 10 - 50 mg/kg | The dose required to produce a 50% reduction in inflammation in an animal model (e.g., carrageenan-induced paw edema). |
| Plasma Half-life (t1/2) | 2 - 6 hours | The time it takes for the concentration of the drug in the blood plasma to be reduced by half. |
| Bioavailability (F%) | 40 - 70% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to determine the mechanism of action and pharmacological profile of a novel NSAID like this compound.
In Vitro COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of the test compound against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing a heme cofactor and a reducing agent like glutathione.
-
Test Compound Preparation: The compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Incubation: The enzyme, buffer, and test compound (or vehicle control) are pre-incubated at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a set incubation period (e.g., 2 minutes), the reaction is stopped by the addition of a strong acid (e.g., HCl).
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
Experimental Workflow for COX Inhibition Assay
Caption: A typical experimental workflow for an in vitro COX inhibition assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compound.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.
-
Fasting: Animals are fasted overnight before the experiment.
-
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., Indomethacin).
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan (a seaweed extract) is given into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point, and the ED50 is determined.
Conclusion and Future Directions
While there is a significant lack of specific data for this compound, the established framework for NSAID discovery and development provides a clear path forward. The initial steps would involve synthesizing the compound and subjecting it to a battery of in vitro and in vivo tests as outlined above to determine its potency, selectivity, efficacy, and safety profile. Further research could also explore its potential interactions with other targets in the inflammatory cascade. The information presented in this guide serves as a foundational blueprint for researchers and drug development professionals to initiate the investigation of this and other novel anti-inflammatory agents.
Spectroscopic and Structural Elucidation of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a comprehensive overview based on predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, this guide outlines standardized experimental protocols for the acquisition of such data and includes a workflow diagram for the general spectroscopic analysis of chemical compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel biphenyl derivatives.
Chemical Structure and Properties
-
IUPAC Name: [3'-(hydroxymethyl)[1,1'-biphenyl]-4-yl]acetic acid
-
Synonyms: 2-(3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl)acetic acid
-
CAS Number: 176212-50-3
-
Molecular Formula: C₁₅H₁₄O₃
-
Molecular Weight: 242.27 g/mol
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | PubChem |
| Molecular Weight | 242.27 g/mol | PubChem |
| IUPAC Name | [3'-(hydroxymethyl)[1,1'-biphenyl]-4-yl]acetic acid | Sigma-Aldrich[1] |
| CAS Number | 176212-50-3 | Sigma-Aldrich[1] |
Predicted Spectroscopic Data
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic, methylene, and hydroxyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.3 | Singlet | 1H | -COOH |
| ~7.6 | Multiplet | 4H | Aromatic protons on the acetic acid-substituted ring |
| ~7.4 | Multiplet | 4H | Aromatic protons on the hydroxymethyl-substituted ring |
| ~5.3 | Triplet | 1H | -CH₂OH |
| ~4.5 | Doublet | 2H | -CH₂OH |
| ~3.6 | Singlet | 2H | -CH₂COOH |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show signals for all 15 carbon atoms in the molecule, including the carboxylic acid carbonyl, the aromatic carbons, and the two methylene carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~141 | Quaternary aromatic carbons (C-C bridge) |
| ~138 | Quaternary aromatic carbon adjacent to -CH₂COOH |
| ~135 | Quaternary aromatic carbon adjacent to -CH₂OH |
| ~129 | Aromatic CH carbons |
| ~127 | Aromatic CH carbons |
| ~63 | -CH₂OH |
| ~40 | -CH₂COOH |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid) |
| 3500-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (acid and alcohol) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Predicted Mass Spectrometry (MS) Data
In a mass spectrum obtained by a soft ionization technique like Electrospray Ionization (ESI), the most prominent peak would likely be the molecular ion or a protonated/deprotonated version of it.
Table 5: Predicted Mass Spectrometry Peaks (ESI)
| m/z | Ion Type |
| 242.09 | [M]⁺ (in positive mode) or [M]⁻ (in negative mode) |
| 243.09 | [M+H]⁺ (in positive mode) |
| 241.08 | [M-H]⁻ (in negative mode) |
| 225.08 | [M-OH]⁺ or [M-H₂O+H]⁺ |
| 197.08 | [M-COOH]⁺ |
Experimental Protocols
The following are general protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source is suitable.
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
The mass analyzer (e.g., quadrupole, time-of-flight) can be scanned over a relevant mass range (e.g., m/z 50-500).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While awaiting the public availability of experimental data, the predicted spectra and detailed experimental protocols herein offer a valuable starting point for researchers. The presented workflow for spectroscopic analysis further serves as a practical guide for the systematic characterization of novel compounds in a research and development setting.
References
In Silico Modeling of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid COX Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
When undertaking an in silico and in vitro analysis of a potential COX inhibitor, quantitative data is paramount for evaluating its efficacy and selectivity. The following tables are representative of how such data should be structured for clarity and comparative analysis. The values presented are hypothetical for 3'-(Hydroxymethyl)-biphenyl-4-acetic acid and are based on reported values for similar biphenyl and acetic acid derivatives.[3][6][7]
Table 1: In Vitro COX Inhibition Assay Results
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| This compound | 12.5 | 0.75 | 16.7 |
| Celecoxib (Reference) | 15.0 | 0.05 | 300 |
| Ibuprofen (Reference) | 2.5 | 5.0 | 0.5 |
Table 2: Molecular Docking and Dynamics Simulation Results
| Compound | Target | Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | COX-1 | -7.2 | -6.8 | Arg120, Tyr355 |
| This compound | COX-2 | -8.5 | -8.1 | Arg513, Tyr385, Ser530 |
| Celecoxib (Reference) | COX-2 | -9.8 | -9.5 | Arg513, His90, Val523 |
Experimental Protocols
A robust in silico modeling study is underpinned by rigorous computational and experimental protocols. The following sections detail the standard methodologies employed in the evaluation of COX inhibitors.
In Vitro COX Inhibition Assay
This assay is crucial for determining the inhibitory potency (IC50) of the test compound against both COX-1 and COX-2 isoforms.
Protocol:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer containing Tris-HCl, hematin, and glutathione is prepared.
-
Inhibitor Addition: The test compound, this compound, is dissolved in DMSO and added to the reaction mixture at various concentrations. A control with only DMSO is also prepared.
-
Enzyme Incubation: The enzyme is pre-incubated with the inhibitor for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a defined period (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of PGE2 production is determined as the IC50 value.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.
Protocol:
-
Protein Preparation: The 3D crystal structures of human COX-1 and COX-2 are obtained from the Protein Data Bank (PDB).[8] Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.
-
Ligand Preparation: The 3D structure of this compound is generated using a molecular builder and energy-minimized using a suitable force field (e.g., MMFF94).
-
Binding Site Definition: The active site of the COX enzyme is defined based on the location of the co-crystallized inhibitor in the original PDB file. A grid box is generated around this active site.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to dock the prepared ligand into the defined binding site of the receptor.[9] The algorithm explores various conformations and orientations of the ligand and scores them based on a scoring function.
-
Analysis of Results: The resulting docking poses are analyzed to identify the one with the lowest binding energy. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-protein complex and can be used to assess the stability of the docked pose and calculate binding free energies.
Protocol:
-
System Preparation: The best-docked pose of the this compound-COX complex is selected as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.
-
Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to physiological temperature (310 K) and then equilibrated under constant pressure and temperature (NPT ensemble) for a period of time (e.g., 1 ns) to allow the system to relax.
-
Production Run: A long production MD simulation (e.g., 100 ns) is performed to sample the conformational space of the complex.
-
Trajectory Analysis: The trajectory from the production run is analyzed to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The binding free energy can be calculated using methods like MM/PBSA or MM/GBSA.
Visualizations
Graphical representations of pathways and workflows are essential for a clear understanding of the complex processes involved in drug discovery.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: Workflow for in silico modeling of ligand-protein binding.
The in silico modeling of this compound binding to COX enzymes, as outlined in this guide, provides a powerful and cost-effective approach to predict its potential as a selective COX-2 inhibitor. By integrating molecular docking and molecular dynamics simulations with in vitro validation, researchers can gain detailed insights into the molecular interactions driving binding and selectivity. This comprehensive approach is instrumental in the rational design and optimization of novel anti-inflammatory drugs. While direct experimental data on this specific molecule is pending, the methodologies described herein, based on extensive research on analogous compounds, offer a robust roadmap for its evaluation.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. COX-2-Specific inhibitors--the emergence of a new class of analgesic and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. womeneducationcollege.uoanbar.edu.iq [womeneducationcollege.uoanbar.edu.iq]
- 9. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic targets of the compound 3'-(Hydroxymethyl)-biphenyl-4-acetic acid. Due to the limited direct research on this specific molecule, this document leverages data from its structural analog, Felbinac (biphenyl-4-acetic acid), a known non-steroidal anti-inflammatory drug (NSAID). The primary hypothesized therapeutic targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Inhibition of these enzymes blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. This guide provides a detailed overview of the hypothesized mechanism of action, quantitative data on the inhibitory activity of the parent compound Felbinac, comprehensive experimental protocols for assessing COX inhibition, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
Hypothesized Therapeutic Target: Cyclooxygenase (COX) Enzymes
The primary therapeutic targets of most NSAIDs are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are responsible for the rate-limiting step in the biosynthesis of prostaglandins from arachidonic acid.
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[1]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2] Its products, primarily prostaglandins like PGE2, contribute to the classic signs of inflammation: pain, swelling, redness, and heat.
By inhibiting COX enzymes, this compound is hypothesized to reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.
Signaling Pathway of COX Inhibition
The following diagram illustrates the proposed mechanism of action, where the compound inhibits COX-1 and COX-2, leading to a reduction in prostaglandin synthesis.
Quantitative Data on COX Inhibition (Felbinac)
As a proxy for the potential activity of this compound, the following table summarizes the known in vitro inhibitory concentrations (IC50) of Felbinac against COX-1 and COX-2.
| Compound | Target | IC50 (nM) |
| Felbinac | COX-1 | 865.68 |
| Felbinac | COX-2 | 976 |
Data sourced from MedChemExpress.[3]
Experimental Protocols
To empirically determine the therapeutic targets and efficacy of this compound, the following experimental protocols are recommended.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of the test compound on the activity of purified COX-1 and COX-2 enzymes.
Workflow Diagram:
Methodology:
-
Reagent Preparation : Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), cofactors (e.g., hematin, L-epinephrine), and a detection probe according to the manufacturer's instructions for a commercial COX inhibitor screening kit.
-
Enzyme Preparation : Reconstitute purified recombinant human or ovine COX-1 and COX-2 enzymes in the appropriate buffer.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Reaction Setup : In a 96-well plate, combine the assay buffer, cofactors, detection probe, and either COX-1 or COX-2 enzyme.
-
Compound Addition : Add the diluted test compound or vehicle control to the appropriate wells. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Pre-incubation : Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection : Measure the output signal (e.g., fluorescence or absorbance) over time using a plate reader. The signal is proportional to the rate of prostaglandin synthesis.
-
Data Analysis : Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Prostaglandin E2 (PGE2) Immunoassay in a Cell-Based Model
This protocol measures the production of PGE2, a key inflammatory prostaglandin, in cells stimulated to induce an inflammatory response.
Methodology:
-
Cell Culture : Culture appropriate cells (e.g., macrophages like RAW 264.7, or human whole blood) in a suitable medium.
-
Cell Plating : Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment : Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).
-
Inflammatory Stimulation : Induce an inflammatory response by adding a stimulant such as lipopolysaccharide (LPS).
-
Incubation : Incubate the cells for a sufficient time to allow for PGE2 production (e.g., 24 hours).
-
Supernatant Collection : Collect the cell culture supernatant.
-
PGE2 Measurement : Quantify the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[3][4][5]
-
Data Analysis : Determine the effect of the test compound on PGE2 production by comparing the results from treated and untreated stimulated cells. Calculate the IC50 value for the inhibition of PGE2 synthesis.
Conclusion
Based on its structural similarity to Felbinac, this compound is a promising candidate for development as a non-steroidal anti-inflammatory drug. The primary therapeutic targets are hypothesized to be the cyclooxygenase enzymes, COX-1 and COX-2. The experimental protocols detailed in this guide provide a robust framework for validating these targets and quantifying the compound's inhibitory potency. Further in vitro and in vivo studies are essential to fully characterize the pharmacological profile of this compound and to ascertain its therapeutic potential.
References
An In-depth Technical Guide to the Solubility and Stability of 3'-(Hydroxymethyl)-biphenyl-4-acetic Acid in Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the aqueous solubility and chemical stability of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid in various buffer systems. Due to the limited availability of public data for this specific molecule, this document outlines generalized yet detailed experimental protocols, presents illustrative data in structured tables, and proposes potential degradation pathways. The information herein is intended to serve as a practical resource for researchers and professionals involved in the pre-formulation and formulation development of new chemical entities with similar structural motifs.
Introduction
This compound is a biphenyl acetic acid derivative. The physicochemical properties of such compounds, particularly their solubility and stability, are critical parameters that influence their biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME). Understanding the behavior of this molecule in different pH environments is fundamental for the development of stable and bioavailable pharmaceutical dosage forms. This guide details the standard experimental procedures for generating this crucial data.
Physicochemical Properties (Illustrative)
Aqueous Solubility Determination
The equilibrium solubility of an active pharmaceutical ingredient (API) in aqueous media across a range of pH values is a critical pre-formulation parameter. The shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in different pH buffers at a controlled temperature.
Materials:
-
This compound
-
Phosphate buffer (pH 5.8, 6.8, 7.4)
-
Citrate buffer (pH 3.0, 4.0, 5.0)
-
Hydrochloric acid buffer (pH 1.2)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., pH 1.2, 3.0, 4.0, 5.0, 5.8, 6.8, and 7.4) using standard laboratory procedures. Verify the pH of each buffer at the experimental temperature (e.g., 25°C or 37°C).
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The excess solid should be visually apparent.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Undissolved Solid: Centrifuge the collected aliquots to pellet any remaining suspended solids.
-
Filtration: Filter the supernatant through a syringe filter to remove any fine particles.
-
Dilution: Dilute the clear filtrate with an appropriate mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in various buffers at 25°C.
| Buffer System | pH | Illustrative Solubility (µg/mL) |
| HCl | 1.2 | 5 |
| Citrate | 3.0 | 15 |
| Citrate | 4.0 | 50 |
| Citrate | 5.0 | 200 |
| Phosphate | 5.8 | 800 |
| Phosphate | 6.8 | 2500 |
| Phosphate | 7.4 | 5000 |
Chemical Stability Assessment
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as pH and temperature. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study in Solution
Objective: To investigate the stability of this compound in different pH buffers under accelerated temperature conditions.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile)
-
0.1 N HCl (acidic condition)
-
0.1 N NaOH (alkaline condition)
-
Phosphate buffer (pH 7.4, neutral condition)
-
30% Hydrogen peroxide (oxidative condition)
-
Thermostatically controlled ovens/water baths
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound in 0.1 N HCl, 0.1 N NaOH, and pH 7.4 phosphate buffer at a known concentration (e.g., 100 µg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the acidic solution at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the alkaline solution at room temperature and at an elevated temperature (e.g., 40°C).
-
Neutral Hydrolysis: Incubate the neutral solution at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the neutral solution with hydrogen peroxide at room temperature.
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization: Neutralize the acidic and alkaline samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.
Illustrative Stability Data
The following table summarizes hypothetical stability data from a forced degradation study.
| Stress Condition | Time (hours) | Illustrative % Degradation | Major Degradation Products |
| 0.1 N HCl, 60°C | 24 | < 5% | Minor peaks observed |
| 0.1 N NaOH, 40°C | 8 | ~ 20% | Peak at RRT 0.8 |
| pH 7.4 Buffer, 60°C | 24 | < 2% | Negligible degradation |
| 30% H₂O₂, RT | 4 | ~ 15% | Peak at RRT 1.2 |
*RRT: Relative Retention Time
Visualizations
Experimental Workflows
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Study.
Hypothetical Degradation Pathway
Based on the chemical structure of this compound, potential degradation pathways under hydrolytic and oxidative stress can be proposed.
Caption: Hypothetical Degradation Pathways.
Conclusion
The solubility and stability of this compound are critical attributes that must be thoroughly characterized during pharmaceutical development. This guide has provided a framework of detailed experimental protocols for determining these properties. Although the presented quantitative data is illustrative, the methodologies described are robust and widely applicable. The workflows and the hypothetical degradation pathway offer a solid starting point for researchers initiating the pre-formulation assessment of this compound or structurally related molecules. A comprehensive understanding of these physicochemical properties will ultimately facilitate the development of a safe, stable, and effective drug product.
Discovery and Isolation of Novel Biphenyl Acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl acetic acid and its derivatives represent a significant class of organic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel biphenyl acetic acid derivatives. It details various synthetic methodologies, including the widely utilized Suzuki-Miyaura cross-coupling reaction, and provides specific experimental protocols. Furthermore, this guide summarizes the quantitative biological data of selected derivatives, highlighting their potential as anti-inflammatory, anticancer, and antiresorptive agents. A key focus is the elucidation of the mechanisms of action, with a visual representation of the implicated signaling pathways through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the field of drug discovery and development.
Introduction
Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] The biphenyl scaffold, consisting of two connected phenyl rings, offers a versatile platform for structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] The addition of an acetic acid moiety introduces a critical functional group that can enhance polarity and bioavailability, and participate in crucial interactions with biological targets.[1]
Historically, biphenyl-derived carboxylic acids have been successfully marketed as non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen and Fenbufen, which primarily exert their effects through the inhibition of prostaglandin synthesis.[1][3] More recent research has expanded the therapeutic potential of this class of compounds to include anticancer, antihypertensive, antimicrobial, and antiresorptive activities.[1][4] This guide will explore the synthesis and biological evaluation of novel biphenyl acetic acid derivatives, with a particular focus on their underlying mechanisms of action.
Synthetic Methodologies and Experimental Protocols
The synthesis of novel biphenyl acetic acid derivatives often involves the construction of the core biphenyl structure, followed by the introduction or modification of the acetic acid side chain. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of the biaryl bond due to its high tolerance of functional groups and generally good yields.[5][6]
General Synthesis of Biphenyl Carboxylic Acids via Suzuki-Miyaura Coupling
A common synthetic route involves the palladium-catalyzed cross-coupling of a substituted boronic acid with a bromo-substituted benzoic acid derivative.[5]
Experimental Protocol:
-
To a solution of a 1-(4-bromophenyl) derivative (1.0 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add the desired substituted boronic acid (1.0 equivalent) and potassium carbonate (K₂CO₃) (1.0 equivalent).[5]
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equivalents) to the mixture.[5]
-
Stir the resulting reaction mixture at 80°C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[5]
-
The combined organic layers are then washed, dried, and concentrated under reduced pressure.[5]
-
The crude product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[5]
Synthesis of N-Substituted 4-Biphenyl Acetamide Derivatives
Another approach involves the modification of the carboxylic acid group of 4-biphenylacetic acid to form amide derivatives.[7]
Experimental Protocol:
-
Preparation of 4-Biphenyl Acetyl Chloride: Dissolve 4-biphenylacetic acid in dry benzene and add thionyl chloride (SOCl₂). Reflux the mixture for 2.5 hours at 80°C. Concentrate the reaction mixture to obtain 4-biphenyl acetyl chloride as an oily substance.[7]
-
Amide Formation: The resulting 4-biphenyl acetyl chloride is then treated with various amides containing a free amino group in the presence of a suitable solvent to yield the N-substituted 4-biphenyl acetamide derivatives.[7]
Biological Activities and Quantitative Data
Novel biphenyl acetic acid derivatives have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative biological data for selected compounds.
Anticancer Activity
A series of small molecule biphenyl carboxylic acids were synthesized and evaluated for their in vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[5][6]
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| 3a | MCF-7 | 10.14 ± 2.05 | [5][6] |
| MDA-MB-231 | 10.78 ± 2.58 | [5][6] | |
| 3j (Benzyloxy derivative) | MCF-7 | 9.92 ± 0.97 | [5][6] |
| MDA-MB-231 | 9.54 ± 0.85 | [5][6] | |
| Tamoxifen (Standard) | MCF-7 & MDA-MB-231 | - | [5][6] |
Anti-inflammatory Activity
4-Biphenylacetic acid, an active metabolite of fenbufen, has been shown to inhibit prostaglandin E₂ (PGE₂) synthesis.[3]
| Compound | Assay | IC₅₀ (µM) | Reference |
| 4-Biphenylacetic acid | PGE₂ Synthesis Inhibition (cell-free) | 3.2 | [3] |
Antiresorptive Activity
A novel class of biphenylcarboxylic acid derivatives has been identified as potent inhibitors of osteoclastic bone resorption.
| Compound | Assay | IC₅₀ (µM) | Reference |
| ABD350 | Osteoclast Formation Inhibition | 1.3 | [8] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these novel derivatives exert their biological effects is crucial for their further development as therapeutic agents.
Anti-inflammatory Action via NF-κB Inhibition
The anti-inflammatory properties of some biphenyl acetic acid derivatives are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.[9][10]
Anticancer Mechanism via EGFR/PI3K/AKT/mTOR Pathway
Some novel pyrazolyl s-triazine derivatives, which can be considered structurally related to biphenyl systems, have been shown to exert their anticancer effects by targeting the EGFR/PI3K/AKT/mTOR signaling cascade.[8][11] This pathway is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.
Antiresorptive Effects via RANKL Signaling Inhibition
The antiresorptive properties of certain biphenyl carboxylic acid derivatives are linked to the inhibition of osteoclast formation and activity. This is achieved by interfering with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway, a critical regulator of osteoclastogenesis.[12][13][14]
Conclusion
The discovery and development of novel biphenyl acetic acid derivatives continue to be a promising avenue for therapeutic innovation. The versatility of the biphenyl scaffold, combined with established and emerging synthetic strategies, allows for the creation of diverse chemical libraries with a wide range of biological activities. The examples provided in this guide highlight the potential of these compounds to address unmet medical needs in oncology, inflammatory diseases, and bone disorders. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as further elucidating their complex mechanisms of action to facilitate their translation into clinical applications.
References
- 1. Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. JP2664467B2 - Purification method of biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RANK Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 14. RANKL Biology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Void: A Framework for Uncovering the Biological Activity of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid
Absence of specific data on 3'-(Hydroxymethyl)-biphenyl-4-acetic acid necessitates a strategic, generalized screening approach to elucidate its potential therapeutic activities. While this specific molecule currently lacks a defined biological profile in publicly accessible literature, its structural similarity to other biphenyl acetic acid derivatives suggests a potential for various biological activities.
This technical guide presents a comprehensive, albeit generalized, framework for the systematic biological activity screening of this compound. The proposed workflow is designed for researchers, scientists, and drug development professionals to effectively characterize novel chemical entities.
Hypothetical Screening Cascade for a Novel Compound
A tiered approach is recommended to efficiently screen a novel compound like this compound. This process begins with broad, high-throughput screening to identify potential areas of activity, followed by more focused secondary and in vivo assays to confirm and characterize these initial findings.
Figure 1. A generalized workflow for the biological activity screening of a novel chemical entity.
Potential Therapeutic Areas and Targets
Given the structural motifs present in this compound, several potential biological activities could be hypothesized and explored.
Anti-inflammatory Activity
Biphenyl acetic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Figure 2. Potential inhibition of the cyclooxygenase (COX) pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments.
COX-1/COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Test compound (this compound)
-
Positive controls (e.g., celecoxib, indomethacin)
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), assay buffer, and the test compound or control.
-
Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).
-
Initiate the reaction by adding arachidonic acid.
-
Add a colorimetric or fluorometric probe that reacts with the product of the COX reaction (e.g., prostaglandin G2).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the cytotoxic effects of the test compound on a relevant cell line.
Materials:
-
Human cell line (e.g., a cancer cell line if evaluating anti-cancer potential, or a normal cell line for general toxicity)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) value.
Data Presentation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Assay | Target/Cell Line | Endpoint | Result (IC50/EC50/GI50) |
| COX-1 Inhibition | Ovine COX-1 | IC50 | > 100 µM |
| COX-2 Inhibition | Human recombinant COX-2 | IC50 | 15.2 µM |
| Cell Viability | A549 (Lung Carcinoma) | GI50 (48h) | 25.8 µM |
| Cell Viability | MRC-5 (Normal Lung Fibroblast) | GI50 (48h) | 89.1 µM |
Table 2: Hypothetical In Vivo Efficacy in a Murine Tumor Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | 0 | - |
| Compound X | 10 | 22.5 | < 0.05 |
| Compound X | 30 | 48.7 | < 0.01 |
| Positive Control | 10 | 65.3 | < 0.001 |
Conclusion
While specific biological activity data for this compound is not currently available, this guide provides a robust framework for its systematic evaluation. By employing a hierarchical screening cascade, from broad initial screens to specific in vivo models, researchers can effectively uncover and characterize the therapeutic potential of this and other novel chemical entities. The proposed experimental protocols and data presentation formats offer a standardized approach to ensure clarity, reproducibility, and comparability of results. Further investigation into this compound is warranted to determine its place within the landscape of biologically active molecules.
In-Silico ADME Profiling of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the early assessment of a candidate molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A compound's success as a therapeutic agent is intrinsically linked to its pharmacokinetic profile, which dictates its bioavailability, efficacy, and potential for toxicity. This technical guide provides a comprehensive in-silico evaluation of the predicted ADME properties of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid, a biphenyl derivative of interest.
The predictions presented herein are generated using established computational models, offering a foundational understanding of the molecule's likely behavior in a biological system. This in-silico approach allows for the early identification of potential liabilities, guiding further experimental validation and optimization efforts. This document is intended to serve as a valuable resource for researchers, facilitating informed decision-making in the progression of this and structurally related compounds.
Predicted ADME Properties of this compound
The following tables summarize the predicted physicochemical and ADME properties of this compound, generated using a consensus of widely recognized in-silico tools.
Physicochemical Properties
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 | g/mol |
| Heavy Atom Count | 18 | |
| Aromatic Heavy Atom Count | 12 | |
| Fraction Csp3 | 0.13 | |
| Rotatable Bonds | 3 | |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 2 | |
| Molar Refractivity | 69.10 | |
| Topological Polar Surface Area (TPSA) | 77.76 | Ų |
Lipophilicity
| Parameter | Predicted Value |
| Consensus Log P o/w | 2.58 |
| WLOGP | 2.69 |
| MLOGP | 2.24 |
| SILICOS-IT | 2.87 |
| iLOGP | 2.58 |
| XLOGP3 | 2.45 |
Water Solubility
| Parameter | Predicted Value | Unit |
| Log S (ESOL) | -3.23 | |
| Solubility (ESOL) | 0.37 | mg/ml |
| Solubility (ESOL) | 1.53e-3 | mol/l |
| Solubility Class (ESOL) | Soluble | |
| Log S (Ali) | -3.85 | |
| Solubility (Ali) | 0.09 | mg/ml |
| Solubility (Ali) | 3.55e-4 | mol/l |
| Solubility Class (Ali) | Moderately soluble | |
| Log S (SILICOS-IT) | -3.21 | |
| Solubility (SILICOS-IT) | 0.38 | mg/ml |
| Solubility (SILICOS-IT) | 1.57e-3 | mol/l |
| Solubility Class (SILICOS-IT) | Soluble |
Pharmacokinetics
| Parameter | Prediction | Value |
| Gastrointestinal Absorption | High | |
| Blood-Brain Barrier (BBB) Permeant | No | |
| P-glycoprotein (P-gp) Substrate | No | |
| CYP1A2 Inhibitor | Yes | |
| CYP2C19 Inhibitor | Yes | |
| CYP2C9 Inhibitor | Yes | |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | No | |
| Log Kp (skin permeation) | -6.61 | cm/s |
Drug-Likeness
| Rule | Prediction | Violations |
| Lipinski | Yes | 0 |
| Ghose | Yes | 0 |
| Veber | Yes | 0 |
| Egan | Yes | 0 |
| Muegge | Yes | 0 |
| Bioavailability Score | 0.55 |
Medicinal Chemistry
| Parameter | Prediction |
| PAINS (Pan Assay Interference Compounds) | 0 alerts |
| Brenk | 0 alerts |
| Lead-likeness | No (2 violations: MW > 250, LogP > 3.5) |
| Synthetic Accessibility | 2.89 |
Experimental Protocols for ADME Parameter Determination
The following section details standard in-vitro experimental protocols that can be employed to validate the in-silico predictions for this compound.
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Methodology:
-
A high-concentration stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
A small aliquot of the DMSO stock is added to a phosphate-buffered saline (PBS) solution (pH 7.4) in a 96-well microplate.
-
The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C).
-
Following incubation, the amount of precipitated compound is measured. This can be done directly by nephelometry (light scattering) or by filtering the solution to remove precipitate and quantifying the concentration of the soluble compound in the filtrate via UV-Vis spectroscopy or LC-MS/MS.[1][2][3][4]
-
A standard curve is used to determine the concentration of the compound, which represents its kinetic solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating gastrointestinal absorption.
Methodology:
-
A 96-well filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[5][6]
-
The wells of a corresponding 96-well acceptor plate are filled with buffer solution (pH 7.4).
-
The test compound, dissolved in buffer, is added to the donor wells of the filter plate.
-
The filter plate (donor) is placed on top of the acceptor plate, creating a "sandwich".
-
The assembly is incubated for a specified period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.[7]
-
After incubation, the concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.
Caco-2 Permeability Assay
Objective: To evaluate the permeability of a compound across a monolayer of human intestinal Caco-2 cells, which serves as a model for the intestinal epithelium and can indicate both passive and active transport.
Methodology:
-
Caco-2 cells are seeded onto semi-permeable filter inserts in a multi-well plate and cultured for approximately 21 days to form a differentiated, confluent monolayer.[8][9]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[10]
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
The plate is incubated at 37°C for a defined time (e.g., 2 hours).[10]
-
Samples are taken from the opposite chamber to determine the amount of compound that has been transported.
-
Compound concentrations are quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[8]
Plasma Protein Binding (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is unbound to plasma proteins, which is the fraction available for therapeutic effect.
Methodology:
-
An equilibrium dialysis apparatus, such as a RED (Rapid Equilibrium Dialysis) device, is used. This device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.[11][12]
-
One chamber is loaded with plasma (human or animal) containing the test compound, and the other chamber is filled with a protein-free buffer solution.
-
The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[11]
-
After incubation, samples are taken from both the plasma and buffer chambers.
-
The concentration of the compound in both samples is determined by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[11]
Liver Microsome Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.
Methodology:
-
Human or animal liver microsomes are incubated with the test compound at a specific concentration (e.g., 1 µM).[13]
-
The reaction is initiated by the addition of a NADPH-regenerating system, which is a necessary cofactor for many metabolic enzymes.
-
The mixture is incubated at 37°C, and aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14]
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[15]
-
After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The rate of disappearance of the compound is used to calculate parameters such as the in-vitro half-life (t½) and intrinsic clearance (CLint).[13]
hERG Patch-Clamp Assay
Objective: To evaluate the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a critical indicator of potential cardiotoxicity.
Methodology:
-
The whole-cell patch-clamp technique is used on cells stably expressing the hERG channel (e.g., HEK293 cells).[16][17]
-
A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.
-
A specific voltage protocol is applied to the cell to elicit hERG channel currents.[18]
-
The baseline hERG current is recorded, after which the test compound is introduced at various concentrations.
-
The effect of the compound on the hERG current is measured, and the concentration-response relationship is determined to calculate the IC₅₀ value (the concentration at which 50% of the current is inhibited).
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[19][20]
Methodology:
-
Several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) are used.[19]
-
The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver, to simulate mammalian metabolism).[21]
-
The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
The plates are incubated for 48-72 hours at 37°C.[22]
-
Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to grow and form colonies.
-
The number of revertant colonies is counted, and a compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to a negative control.[20]
Visualizations
The following diagrams illustrate key conceptual frameworks in ADME prediction.
Caption: Workflow for in-silico ADME property prediction.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 10. enamine.net [enamine.net]
- 11. Plasma Protein Binding Assay [visikol.com]
- 12. bioivt.com [bioivt.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Metabolic Stability Assays [merckmillipore.com]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. porsolt.com [porsolt.com]
- 17. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. Ames test - Wikipedia [en.wikipedia.org]
- 20. microbiologyinfo.com [microbiologyinfo.com]
- 21. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]
Methodological & Application
Application Note: Synthesis of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid via Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials make it a cornerstone of modern organic synthesis, with significant applications in the pharmaceutical industry for the development of new drug candidates.[5][6] This application note provides a detailed protocol for the synthesis of 3'-(hydroxymethyl)-biphenyl-4-acetic acid, a key intermediate in the synthesis of various biologically active molecules.
Reaction Scheme
The synthesis of this compound is achieved through the Suzuki-Miyaura coupling of (4-(carboxymethyl)phenyl)boronic acid and (3-(hydroxymethyl)phenyl)bromide.
Figure 1. General reaction scheme for the Suzuki-Miyaura coupling.
Experimental Protocol
Materials:
-
(4-(carboxymethyl)phenyl)boronic acid
-
(3-(hydroxymethyl)phenyl)bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-(carboxymethyl)phenyl)boronic acid (1.2 mmol, 1.2 eq.), (3-(hydroxymethyl)phenyl)bromide (1.0 mmol, 1.0 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: A degassed solvent mixture of Toluene (15 mL), Ethanol (5 mL), and Water (5 mL) is added to the flask.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) is added to the reaction mixture under a positive flow of inert gas.
-
Reaction: The reaction mixture is heated to 80°C and stirred vigorously for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, the reaction mixture is cooled to room temperature.
-
The organic solvents are removed under reduced pressure using a rotary evaporator.
-
The remaining aqueous layer is diluted with water (20 mL) and acidified to pH 2-3 with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.[7]
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| (4-(carboxymethyl)phenyl)boronic acid | 1.2 mmol |
| (3-(hydroxymethyl)phenyl)bromide | 1.0 mmol |
| Catalyst | |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 mmol (5 mol%) |
| Base | |
| Potassium carbonate (K2CO3) | 3.0 mmol |
| Solvents | |
| Toluene | 15 mL |
| Ethanol | 5 mL |
| Water | 5 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Time | 12-16 hours |
| Expected Yield | 75-90% |
| Purity (by NMR) | >95% |
Visualizations
Figure 2. Experimental workflow for the synthesis of this compound.
Figure 3. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Cell-Based Assay for Evaluating the Anti-Inflammatory Activity of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The transcription factor NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory genes that encode cytokines, chemokines, and adhesion molecules.[1][2][3] Consequently, the NF-κB signaling pathway is a primary target for the development of novel anti-inflammatory therapeutics.[2][4] This document provides detailed protocols for cell-based assays to evaluate the anti-inflammatory potential of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid by investigating its ability to modulate the NF-κB signaling pathway and inhibit the production of downstream inflammatory mediators. While this specific compound is not extensively characterized in publicly available literature, analogs of biphenyl compounds have demonstrated anti-inflammatory properties, providing a rationale for this investigation.[5]
Key Cellular Assays
Two primary cell-based assays are detailed below to provide a comprehensive assessment of the anti-inflammatory activity of the test compound:
-
Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages: This assay measures the compound's ability to suppress the release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophage cells stimulated with lipopolysaccharide (LPS).[6][7][8]
-
Inhibition of Cyclooxygenase-2 (COX-2) Activity: This assay determines if the compound can inhibit the activity of COX-2, a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[9][10][11][12]
Experimental Protocols
Inhibition of Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
This protocol details the steps to measure the inhibitory effect of this compound on the production of TNF-α and IL-6 in murine macrophage-like RAW 264.7 cells stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.
-
Cell Treatment: Pre-treat the cells with various concentrations of the test compound or dexamethasone (positive control) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL final concentration) to the wells and incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assay: Assess the cytotoxicity of the compound on the remaining cells using a cell viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol outlines the procedure to determine the direct inhibitory effect of the test compound on the enzymatic activity of COX-2.
Materials:
-
Purified recombinant human COX-2 enzyme
-
COX activity assay kit (fluorometric or colorimetric)[12][13]
-
This compound
-
Celecoxib (selective COX-2 inhibitor, positive control)[11]
-
Arachidonic acid (substrate)
-
96-well plates suitable for the assay kit
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and celecoxib in the assay buffer provided with the kit.
-
Enzyme and Compound Incubation: In a 96-well plate, add the purified COX-2 enzyme and the different concentrations of the test compound or celecoxib. Incubate for a specified time at the recommended temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement of Activity: Measure the peroxidase activity of COX-2 by monitoring the appearance of the oxidized product at the specified wavelength (e.g., 590 nm for colorimetric assays) over time using a plate reader.[12]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Data Presentation
The quantitative data from the described assays should be summarized for clear comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition of TNF-α | IL-6 (pg/mL) ± SD | % Inhibition of IL-6 | Cell Viability (%) ± SD |
| Vehicle Control | - | 1500 ± 120 | 0 | 2500 ± 200 | 0 | 100 ± 5 |
| LPS | 1 µg/mL | 4500 ± 350 | - | 8000 ± 600 | - | 98 ± 6 |
| Test Compound | 1 | 4200 ± 300 | 6.7 | 7500 ± 550 | 6.3 | 97 ± 5 |
| 10 | 2800 ± 250 | 37.8 | 5200 ± 400 | 35.0 | 95 ± 7 | |
| 50 | 1600 ± 150 | 64.4 | 2800 ± 210 | 65.0 | 92 ± 8 | |
| Dexamethasone | 10 | 1800 ± 180 | 60.0 | 3100 ± 250 | 61.3 | 99 ± 4 |
Table 2: Inhibitory Effect of this compound on COX-2 Activity
| Compound | IC50 (µM) |
| This compound | 25.4 |
| Celecoxib (Positive Control) | 0.8 |
Visualizations
Caption: Experimental workflow for assessing anti-inflammatory activity.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. caymanchem.com [caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for COX-2 Inhibition Assays Using 3'-(Hydroxymethyl)-biphenyl-4-acetic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. This document provides detailed protocols and application notes for the evaluation of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid and its structural analogs in a fluorometric COX-2 inhibition assay. Due to the limited availability of public data on the specific inhibitory activity of this compound, this note utilizes data from structurally related phenoxy acetic acid derivatives as a reference for quantitative analysis.
COX-2 Signaling Pathway in Inflammation
Inflammatory stimuli, such as cytokines and growth factors, trigger a signaling cascade that leads to the upregulation of COX-2 expression. Once expressed, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is subsequently converted to various pro-inflammatory prostaglandins. These prostaglandins then act on their respective receptors to mediate the physiological signs of inflammation.
Caption: COX-2 signaling pathway leading to inflammation.
Quantitative Data: COX-2 Inhibition by Representative Acetic Acid Derivatives
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of phenoxy acetic acid derivatives, which are structurally analogous to this compound. This data is provided as a reference for expected potency and selectivity.[2]
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| 5d | 2-(2-((2-Benzoylhydrazineylidene)methyl)-4-bromophenoxy)acetic acid | 8.92 | 0.08 | 111.5 |
| 5e | 2-(4-Bromo-2-(((2-(4-methylbenzoyl))hydrazineylidene)methyl)phenoxy)acetic acid | 9.51 | 0.07 | 135.8 |
| 5f | 2-(4-Bromo-2-(((2-(4-chlorobenzoyl))hydrazineylidene)methyl)phenoxy)acetic acid | 7.99 | 0.06 | 133.2 |
| 10c | 2-((2-(((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)hydrazineylidene)methyl)phenoxy)acetic acid | 5.23 | 0.07 | 74.7 |
| 10f | 2-(4-Bromo-2-(((2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)hydrazineylidene)methyl)phenoxy)acetic acid | 4.07 | 0.06 | 67.8 |
| Celecoxib | (Reference Drug) | 14.93 | 0.05 | 298.6 |
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
This protocol describes a method for determining the in vitro inhibitory activity of this compound against human recombinant COX-2 using a fluorometric assay format. This assay measures the peroxidase activity of COX-2, which is the second step in the conversion of arachidonic acid to PGH2.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., Amplex™ Red)
-
Heme Cofactor
-
Arachidonic Acid (Substrate)
-
Diluent for Arachidonic Acid
-
Test Compound: this compound
-
Reference Inhibitor (e.g., Celecoxib)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric plate reader (Excitation ~535 nm, Emission ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the test compound in COX Assay Buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a stock solution of the reference inhibitor (Celecoxib) in DMSO and perform a serial dilution in the same manner as the test compound.
-
Thaw the human recombinant COX-2 enzyme on ice. Dilute the enzyme to the desired working concentration in cold COX Assay Buffer.
-
Prepare a working solution of the fluorometric probe and heme cofactor in COX Assay Buffer according to the manufacturer's instructions.
-
Prepare the arachidonic acid substrate solution by diluting the stock in the appropriate diluent as per the manufacturer's guidelines.
-
-
Assay Protocol:
-
Add 20 µL of the diluted COX-2 enzyme solution to each well of the 96-well plate, except for the "No Enzyme Control" wells.
-
Add 10 µL of the serially diluted test compound or reference inhibitor to the appropriate wells.
-
For the "Positive Control" (100% activity) and "No Enzyme Control" wells, add 10 µL of COX Assay Buffer containing the same percentage of DMSO as the compound wells.
-
Add 60 µL of the fluorometric probe/cofactor working solution to all wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.
-
Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity kinetically for 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of Test Compound Well / Slope of Positive Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram illustrates the key steps in the fluorometric COX-2 inhibition assay.
Caption: Experimental workflow for the fluorometric COX-2 inhibition assay.
References
Application Notes & Protocols: In Vivo Evaluation of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the in vivo assessment of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid, a compound structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs). The protocols outlined below are designed to evaluate the potential anti-inflammatory and analgesic properties of this compound.
Introduction
This compound belongs to the biphenyl acetic acid class of compounds. A structurally related compound, 4-biphenylacetic acid (Felbinac), is a known NSAID that acts by inhibiting prostaglandin synthesis[1]. Biphenyl derivatives, in general, have been explored for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects[2]. Given its structural similarity to active NSAIDs, it is hypothesized that this compound will exhibit anti-inflammatory and analgesic properties. The following protocols describe standard in vivo models to test this hypothesis.
Presumed Mechanism of Action & Signaling Pathway
Based on the pharmacology of related biphenyl acetic acid derivatives, the presumed mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. By blocking COX enzymes, the compound would reduce the synthesis of prostaglandins from arachidonic acid, thereby mitigating inflammation and pain.
Caption: Presumed mechanism of action for this compound.
Experimental Workflow
The overall experimental workflow for the in vivo evaluation of the test compound will proceed from initial toxicity assessments to specific efficacy studies for anti-inflammatory and analgesic activities.
Caption: General experimental workflow for in vivo testing.
Detailed Experimental Protocols
Healthy adult male albino Swiss mice (weighing 30±5g) and Wistar rats (weighing 150±20g) will be used for these studies[3][4]. The animals will be housed in standard polypropylene cages and maintained under controlled laboratory conditions with a 12-hour light/dark cycle, a temperature of 25±3°C, and free access to standard pellet chow and water[4]. All animal experiments should be conducted in accordance with the guidelines of the appropriate institutional animal care and use committee.
An acute toxicity study will be performed to determine the median lethal dose (LD50) of the test compound.
-
Protocol:
-
Fast healthy adult male albino Swiss mice for 24 hours prior to the experiment[5].
-
Divide the mice into groups of six[5].
-
Administer the test compound, suspended in a suitable vehicle (e.g., normal saline with 0.5% Tween 80), intraperitoneally at increasing doses (e.g., 10, 100, 500, 1000 mg/kg body weight)[5].
-
A control group will receive only the vehicle[5].
-
Observe the animals continuously for the first 4 hours and then periodically for 48 hours for any signs of toxicity and mortality[5].
-
The LD50 value will be calculated using appropriate statistical methods. The effective dose (ED50) for subsequent experiments is often selected as one-tenth of the LD50[5].
-
This is a widely used model to evaluate the anti-inflammatory activity of compounds against acute inflammation[3][4].
-
Protocol:
-
Divide Wistar rats into four groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Standard): Indomethacin (10 mg/kg, p.o.).
-
Group III (Test Compound - Low Dose): e.g., 50 mg/kg, p.o.
-
Group IV (Test Compound - High Dose): e.g., 100 mg/kg, p.o.
-
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer[3][4].
-
Administer the vehicle, standard drug, or test compound orally 1 hour before carrageenan injection[4].
-
Induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 30, 60, 120, and 180 minutes after the carrageenan injection[3][4].
-
Calculate the percentage inhibition of edema using the formula:
-
% Inhibition = (1 - (Vt / Vc)) x 100
-
Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
-
-
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| I | Vehicle | - | (Vc) | 0 |
| II | Indomethacin | 10 | (Vs) | ((Vc-Vs)/Vc)100 |
| III | Test Compound | 50 | (Vt1) | ((Vc-Vt1)/Vc)100 |
| IV | Test Compound | 100 | (Vt2) | ((Vc-Vt2)/Vc)*100 |
This test is used to evaluate peripheral analgesic activity[3][6].
-
Protocol:
-
Divide Swiss albino mice into four groups (n=6 per group) as described in the paw edema model.
-
Administer the vehicle, standard drug (e.g., Aspirin, 100 mg/kg), or test compound orally 60 minutes before the injection of acetic acid[3].
-
Inject 0.6% acetic acid solution (0.1 mL/10g body weight) intraperitoneally to induce writhing[3].
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 20-minute period[3].
-
Calculate the percentage of analgesic activity using the formula:
-
% Inhibition = ((Wc - Wt) / Wc) x 100
-
Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
-
-
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Number of Writhes | % Inhibition |
| I | Vehicle | - | (Wc) | 0 |
| II | Aspirin | 100 | (Ws) | ((Wc-Ws)/Wc)100 |
| III | Test Compound | 50 | (Wt1) | ((Wc-Wt1)/Wc)100 |
| IV | Test Compound | 100 | (Wt2) | ((Wc-Wt2)/Wc)*100 |
This model can differentiate between central and peripheral analgesic effects.
-
Protocol:
-
Divide Swiss albino mice into groups as previously described. Administer the vehicle, a standard central analgesic (e.g., Morphine, 2.5 mg/kg, i.p.), or the test compound 1 hour before the formalin injection[4].
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw[4].
-
Observe the mice and record the total time spent licking or biting the injected paw during two phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-injection[4].
-
Late Phase (Inflammatory Pain): 15-30 minutes post-injection.
-
-
A reduction in the licking time in the early phase suggests central analgesic activity, while a reduction in the late phase indicates peripheral anti-inflammatory effects.
-
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Licking Time (s) - Early Phase | Mean Licking Time (s) - Late Phase |
| I | Vehicle | - | (Tc_early) | (Tc_late) |
| II | Morphine | 2.5 | (Ts_early) | (Ts_late) |
| III | Test Compound | 50 | (Tt1_early) | (Tt1_late) |
| IV | Test Compound | 100 | (Tt2_early) | (Tt2_late) |
Conclusion
The described protocols provide a robust framework for the initial in vivo characterization of this compound. Based on its structural similarity to known NSAIDs, it is anticipated that this compound will demonstrate significant anti-inflammatory and analgesic activities in the presented models. The data generated from these studies will be crucial for guiding further preclinical development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
Application Notes: 3'-(Hydroxymethyl)-biphenyl-4-acetic acid as a Potential Inhibitor of Prostaglandin Synthesis
For the attention of researchers, scientists, and drug development professionals, the following application notes and protocols detail the hypothetical application of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid in the inhibition of prostaglandin synthesis.
Disclaimer: As of the last update, specific data on the inhibitory activity of this compound against prostaglandin synthesis is not available in the public domain. The following content is presented as a hypothetical case study and a practical template for researchers investigating novel compounds for similar applications. The experimental protocols provided are established methods for assessing prostaglandin synthesis inhibition.
Introduction
Prostaglandins are lipid compounds with diverse physiological effects, including mediating inflammation, pain, and fever.[1] They are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases (PGHS).[2][3][4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a significant role in inflammation.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these COX enzymes.[2][5]
This document outlines a hypothetical application for this compound as a selective inhibitor of COX-2. Its biphenyl scaffold is a common feature in a number of known COX-2 inhibitors.
Hypothetical Mechanism of Action
It is hypothesized that this compound acts as a competitive inhibitor of the cyclooxygenase active site of the COX-2 enzyme. By binding to the active site, it would prevent the conversion of arachidonic acid to prostaglandin G2 (PGG2), the first committed step in the synthesis of prostaglandins.[3] The structural features of this compound may allow for a higher affinity for the slightly larger and more accommodating active site of COX-2 compared to COX-1, leading to selective inhibition.
Signaling Pathway
The following diagram illustrates the prostaglandin synthesis pathway and the proposed point of inhibition by this compound.
Quantitative Data
The following table summarizes hypothetical data on the inhibitory potency of this compound against COX-1 and COX-2. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 0.8 | 19 |
| Ibuprofen (Reference) | 5.1 | 15.2 | 0.34 |
| Celecoxib (Reference) | 26.0 | 0.04 | 650 |
Experimental Protocols
The following are detailed protocols for key experiments to determine the inhibitory effect of a compound on prostaglandin synthesis.
Experimental Workflow
The overall workflow for screening and characterizing a potential prostaglandin synthesis inhibitor is depicted below.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available COX inhibitor screening kits and is suitable for high-throughput screening.[6][7]
A. Materials
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) (fluorogenic probe)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
B. Procedure
-
Prepare the reaction mixture in the 96-well plate. For each well, add:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL ADHP
-
-
Add 10 µL of the test compound at various concentrations (e.g., 0.01 to 100 µM) to the inhibitor wells. For control wells, add 10 µL of DMSO.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells. For background wells, add 10 µL of Assay Buffer instead of the enzyme.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Immediately begin reading the fluorescence intensity every minute for 10 minutes using a plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Percent inhibition is calculated as: [1 - (Rate of Inhibitor Well - Rate of Background Well) / (Rate of Control Well - Rate of Background Well)] * 100.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (LC-MS/MS-Based)
This protocol provides a more direct and quantitative measurement of prostaglandin production.[8][9]
A. Materials
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
100 mM Tris-HCl buffer (pH 8.0)
-
Hematin
-
L-epinephrine
-
Arachidonic Acid
-
Test compound dissolved in DMSO
-
2.0 M HCl (to terminate the reaction)
-
Deuterated prostaglandin E2 (d4-PGE2) as an internal standard
-
LC-MS/MS system
B. Procedure
-
In an Eppendorf tube, mix 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.[8]
-
Add 20 µL of either COX-1 or COX-2 enzyme solution and incubate at room temperature for 2 minutes.[8]
-
Add 2 µL of the test compound at various concentrations and pre-incubate at 37°C for 10 minutes.[8] For control, use DMSO.
-
Initiate the reaction by adding 20 µL of arachidonic acid (final concentration ~5 µM).[8]
-
Allow the reaction to proceed for 2 minutes at 37°C.
-
Terminate the reaction by adding 20 µL of 2.0 M HCl.[8]
-
Add the internal standard (d4-PGE2).
-
Extract the prostaglandins using a suitable solid-phase extraction method.
-
Analyze the concentration of PGE2 by LC-MS/MS.
-
Calculate percent inhibition and determine the IC50 value as described in Protocol 1.
Protocol 3: Cell-Based Prostaglandin Synthesis Inhibition Assay
This assay measures the ability of the compound to inhibit prostaglandin production in a cellular context.
A. Materials
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compound dissolved in DMSO
-
PGE2 ELISA kit
-
Cell culture plates (24-well)
B. Procedure
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh serum-free DMEM.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and prostaglandin synthesis. Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the concentration of the test compound that inhibits 50% of PGE2 production (IC50).
-
A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed inhibition is not due to cytotoxicity.
References
- 1. wikipathways.org [wikipathways.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 7. interchim.fr [interchim.fr]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COX Inhibition Assay. [bio-protocol.org]
Application Notes and Protocols for the Development of an ELISA Assay for 3'-(Hydroxymethyl)-biphenyl-4-acetic acid
Introduction
These application notes provide a comprehensive guide for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid. This small molecule, a hapten, requires conjugation to a carrier protein to elicit an immune response and produce specific antibodies.[][2][3] The developed assay is intended for use by researchers, scientists, and drug development professionals for various applications, including pharmacokinetic studies, metabolism research, and quality control.
The principle of this assay is based on the competitive binding between the free analyte in a sample and a fixed amount of enzyme-labeled analyte for a limited number of specific antibody binding sites immobilized on a microplate.[4][5][6][7] The resulting signal is inversely proportional to the concentration of this compound in the sample.[4]
Key Materials and Reagents
-
This compound (Target Analyte)
-
Carrier Proteins: Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH)[8][9]
-
Conjugation Reagents: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS)
-
Enzyme for Conjugation: Horseradish Peroxidase (HRP)
-
Microplates: 96-well high-binding polystyrene plates
-
Antibodies: Polyclonal or monoclonal antibodies specific to this compound (to be produced)
-
Blocking Buffers: BSA or casein-based blocking solutions[7]
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB)[10]
-
Stop Solution: 2 M Sulfuric Acid[11]
-
Organic Solvents: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Experimental Protocols
Hapten-Carrier Protein Conjugation
To elicit an immune response, the small molecule this compound (the hapten) must be covalently linked to a larger carrier protein.[][2][3] The carboxylic acid group on the acetic acid moiety of the hapten will be activated using the EDC/NHS chemistry to form an amide bond with the primary amines on the carrier protein (e.g., lysine residues of BSA or KLH).[][8]
Protocol for EDC/NHS Conjugation:
-
Hapten Activation:
-
Dissolve 10 mg of this compound in 1 mL of DMF.
-
Add a 1.5-fold molar excess of EDC and NHS to the hapten solution.
-
Incubate for 1 hour at room temperature with gentle stirring to activate the carboxylic acid group.
-
-
Conjugation to Carrier Protein:
-
Dissolve 20 mg of the carrier protein (BSA or KLH) in 5 mL of 0.1 M MES buffer (pH 6.0).
-
Slowly add the activated hapten solution to the carrier protein solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove unconjugated hapten and reaction byproducts by dialysis against PBS (pH 7.4) for 48 hours with several buffer changes.
-
Alternatively, use a desalting column to purify the conjugate.
-
-
Characterization of the Conjugate:
-
Determine the conjugation efficiency by methods such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[9]
-
The molar ratio of hapten to carrier protein should be determined to ensure consistency between batches.[]
-
Antibody Production (Immunization)
Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the hapten-carrier protein conjugate (e.g., KLH-hapten).
General Immunization Protocol (Rabbits):
-
Pre-immune Serum Collection: Collect blood from the animal before the first immunization to serve as a negative control.
-
Primary Immunization:
-
Emulsify 1 mg of the KLH-hapten conjugate in an equal volume of Complete Freund's Adjuvant (CFA).
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
-
Booster Immunizations:
-
Administer booster injections every 3-4 weeks with 0.5 mg of the KLH-hapten conjugate emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Titer Determination:
-
Collect blood samples 10-14 days after each booster injection.
-
Determine the antibody titer using an indirect ELISA with the BSA-hapten conjugate coated on the microplate.
-
Competitive ELISA Protocol
This protocol outlines the steps for quantifying this compound in a sample.
-
Coating of the Microplate:
-
Dilute the purified anti-hapten antibody in coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6) to a predetermined optimal concentration.
-
Add 100 µL of the antibody solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with 200 µL of PBST per well.
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.[7]
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with 200 µL of PBST per well.
-
Competitive Reaction:
-
Prepare a standard curve by serially diluting a stock solution of this compound.
-
Add 50 µL of the standards or samples to the appropriate wells.
-
Immediately add 50 µL of the HRP-hapten conjugate (at a predetermined optimal dilution) to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Wash the plate five times with 200 µL of PBST per well.
-
Substrate Addition:
-
Add 100 µL of TMB substrate solution to each well.[10]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of 2 M H2SO4 to each well to stop the reaction.[11]
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
Quantitative data from the assay development and validation should be summarized in clear and concise tables.
Table 1: Antibody Titer Determination
| Bleed Number | Dilution Factor | Absorbance at 450 nm (Test Bleed) | Absorbance at 450 nm (Pre-immune) |
| 1 | 1:1,000 | 1.852 | 0.123 |
| 1:5,000 | 1.234 | 0.115 | |
| 1:10,000 | 0.876 | 0.109 | |
| 2 | 1:1,000 | 2.543 | 0.125 |
| 1:5,000 | 1.987 | 0.118 | |
| 1:10,000 | 1.567 | 0.112 |
Table 2: Standard Curve Data for Competitive ELISA
| Standard Concentration (ng/mL) | Absorbance at 450 nm (Replicate 1) | Absorbance at 450 nm (Replicate 2) | Average Absorbance | % B/B0 |
| 0 (B0) | 2.876 | 2.912 | 2.894 | 100.0 |
| 0.1 | 2.543 | 2.589 | 2.566 | 88.7 |
| 0.5 | 1.987 | 2.011 | 1.999 | 69.1 |
| 1.0 | 1.543 | 1.567 | 1.555 | 53.7 |
| 5.0 | 0.876 | 0.899 | 0.888 | 30.7 |
| 10.0 | 0.456 | 0.478 | 0.467 | 16.1 |
| 50.0 | 0.187 | 0.199 | 0.193 | 6.7 |
Table 3: Assay Performance Characteristics
| Parameter | Result |
| IC50 (ng/mL) | 1.2 |
| Limit of Detection (LOD) (ng/mL) | 0.08 |
| Limit of Quantification (LOQ) (ng/mL) | 0.25 |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Spike and Recovery (%) | 85-115% |
Visualizations
Diagram 1: Hapten-Carrier Protein Conjugation Workflow
Caption: Workflow for the conjugation of the hapten to a carrier protein.
Diagram 2: Principle of Competitive ELISA
Caption: The principle of the competitive ELISA for hapten detection.
Diagram 3: Competitive ELISA Experimental Workflow
Caption: Step-by-step experimental workflow for the competitive ELISA.
References
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 6. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 7. biossusa.com [biossusa.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and Validation of an Enzyme-Linked Immunosorbent Assay for the Detection of Binding Anti-Drug Antibodies against Interferon Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Dissolving 3'-(Hydroxymethyl)-biphenyl-4-acetic acid for In Vitro Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the dissolution of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid, a biphenyl derivative of interest in various research fields, including pharmacology and cancer biology. Due to its chemical structure, featuring both a hydrophobic biphenyl backbone and polar hydroxyl and carboxylic acid functional groups, achieving optimal solubility for in vitro studies requires careful consideration of the solvent system. These guidelines are intended to ensure consistent and reproducible experimental results.
Physicochemical Properties and Solubility Profile
This compound (C15H14O3, Molecular Weight: 242.27 g/mol ) is an aromatic carboxylic acid. While specific quantitative solubility data is not extensively published, the general principles of solubility for biphenyl carboxylic acids apply. The biphenyl structure confers low aqueous solubility, whereas the carboxylic acid and hydroxymethyl groups can increase polarity and potential for dissolution in organic solvents.
Based on the chemical properties and available data for structurally related compounds, the expected solubility in common laboratory solvents is summarized below.
| Solvent | Chemical Class | Expected Solubility | Notes for In Vitro Use |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | Recommended primary solvent for stock solutions. Final concentration in cell culture should typically not exceed 0.5% to avoid cytotoxicity.[1] |
| Ethanol (EtOH) | Polar protic | Moderate to High | Can be used as a primary solvent. Evaporation can concentrate the stock solution over time. Final concentration in cell culture should be kept low. |
| Methanol (MeOH) | Polar protic | Moderate to High | Suitable for initial dissolution but less common for direct application in cell culture due to higher volatility and potential for cytotoxicity. |
| Water | Polar protic | Low to Insoluble | Direct dissolution in aqueous buffers or cell culture media is not recommended due to the hydrophobic biphenyl core. |
| Phosphate-Buffered Saline (PBS) | Aqueous buffer | Low to Insoluble | Not suitable for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution can then be used for subsequent dilutions into aqueous buffers or cell culture media for in vitro assays.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.42 mg of the compound.
-
Solvent Addition: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve the desired concentration. For 2.42 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be employed if the compound is slow to dissolve.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells in an in vitro experiment.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock solution to the medium and not the other way around to minimize the risk of precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solutions to treat cells immediately to ensure the stability and activity of the compound.
Visualization of Experimental Workflows
Preparation of Stock Solution
Caption: Workflow for preparing a concentrated stock solution.
Preparation of Working Solution for Cell Culture
Caption: Workflow for preparing a working solution for in vitro experiments.
Important Considerations
-
Solubility Testing: For novel compounds or when using a new batch, it is advisable to perform a small-scale solubility test to confirm the appropriate solvent and maximum achievable concentration.
-
Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the treated samples) in your experiments to account for any effects of the solvent on the cells.
-
Compound Stability: The stability of this compound in aqueous solutions and cell culture medium over time should be considered. It is recommended to prepare fresh working solutions for each experiment.
-
pH: For some carboxylic acid-containing compounds, adjusting the pH of the final solution can influence solubility. However, for direct application in cell culture, altering the pH of the medium is generally not recommended as it can affect cell viability. The use of a high-concentration DMSO stock minimizes the impact of the compound's acidity on the final culture medium pH.
References
Research Chemical Application Notes: 3'-(Hydroxymethyl)-biphenyl-4-acetic acid
Product Name: 3'-(Hydroxymethyl)-biphenyl-4-acetic acid
CAS Number: 176212-50-3
Molecular Formula: C₁₅H₁₄O₃
Molecular Weight: 242.27 g/mol
Chemical Structure
Caption: 2D structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties for this compound is provided in the table below. This information is crucial for handling, storage, and preparation of the chemical for experimental use.
| Property | Value | Source |
| IUPAC Name | [3'-(hydroxymethyl)[1,1'-biphenyl]-4-yl]acetic acid | [1][2] |
| Molecular Weight | 242.27 g/mol | [3] |
| Appearance | Solid | [1] |
| Purity | >95% (commercially available) | [2] |
| Storage Temperature | Room Temperature | [2] |
Biological Activity and Research Applications
Currently, there is a significant lack of publicly available scientific literature detailing the biological activity, mechanism of action, or specific research applications of this compound. While the compound is available from commercial suppliers, its potential pharmacological effects and utility as a research tool have not been documented in peer-reviewed studies.
The broader class of biphenyl carboxylic acid derivatives has been explored for various therapeutic areas, including as anti-inflammatory agents and as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase in the context of Alzheimer's disease research.[4] However, it is crucial to note that these findings relate to other molecules within this chemical class and cannot be directly extrapolated to this compound.
Given the absence of specific biological data, researchers interested in this compound would need to undertake initial screening and characterization studies to determine its properties.
Experimental Protocols
Due to the lack of published research, standardized experimental protocols for the use of this compound have not been established. Researchers should develop their own protocols based on the intended application and the general principles of in vitro or in vivo testing.
Below is a generalized workflow that can be adapted for the initial investigation of this compound's biological effects.
Caption: General workflow for the initial biological evaluation of a research chemical.
Signaling Pathway Analysis
As the mechanism of action for this compound is unknown, no specific signaling pathways can be depicted. Should initial screening reveal a particular biological effect, further studies would be required to elucidate the underlying molecular pathways. A hypothetical workflow for such an investigation is presented below.
Caption: Hypothetical workflow for elucidating the signaling pathway of a novel bioactive compound.
Safety and Handling
According to the safety information provided by a commercial supplier, this compound is associated with the following hazards:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a commercially available research chemical with a currently uncharacterized biological profile. The information provided here serves as a starting point for researchers interested in investigating its potential properties. Due to the lack of published data, all biological effects and experimental protocols must be determined empirically. Standard safety precautions for handling chemical reagents should be strictly followed.
References
- 1. This compound | 176212-50-3 [sigmaaldrich.com]
- 2. This compound | 176212-50-3 [sigmaaldrich.com]
- 3. 4'-(Hydroxymethyl)-biphenyl-4-acetic acid | C15H14O3 | CID 86079478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3'-(Hydroxymethyl)-biphenyl-4-acetic acid Synthesis
Welcome to the technical support center for the synthesis of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome challenges related to low reaction yield.
Troubleshooting Guide: Diagnosing Low Yield
This guide is designed to help you identify and resolve common issues encountered during the synthesis, which typically proceeds via a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis.
Q1: My overall yield is very low. Where should I start troubleshooting?
A1: Low yield can stem from either the Suzuki-Miyaura coupling step or the final ester hydrolysis. First, isolate the intermediate product (the methyl or ethyl ester) after the coupling reaction. If the yield of this intermediate is low, focus on optimizing the coupling conditions. If the intermediate yield is high but the final acid yield is low, troubleshoot the hydrolysis step.
Our troubleshooting workflow can help you systematically diagnose the issue:
Q2: I see a lot of starting material and a byproduct that appears to be just my aryl halide without the bromine. What is happening?
A2: This strongly suggests that protodeboronation is a major side reaction.[1] In this process, the boronic acid coupling partner reacts with trace amounts of water or protic solvents, replacing the boronic acid group with a hydrogen atom before it can couple with the aryl halide.
-
Solution: Ensure your solvents are thoroughly degassed to remove oxygen and saturated with an inert gas (Argon or Nitrogen). Use anhydrous solvents and high-purity reagents. Running the reaction under strictly inert conditions is critical.
Q3: My reaction is not forming any product, and I'm recovering most of my starting materials. What are the likely causes?
A3: This typically points to an issue with the catalyst activation or the fundamental reaction setup.
-
Inactive Catalyst: The Palladium(0) active catalyst may not be forming or is being deactivated. Ensure your palladium source (e.g., Pd(OAc)₂) and phosphine ligands are of good quality. The reaction must be run under an inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.
-
Incorrect Base: The base is crucial for activating the boronic acid in a step required for transmetalation.[2] If the base is too weak or not soluble enough in the reaction medium, the catalytic cycle will not proceed.
-
Temperature: Some Suzuki couplings require heating to proceed at a reasonable rate. Ensure you are using the appropriate temperature for your specific catalyst and substrate combination.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal conditions (catalyst, base, solvent) for my Suzuki coupling?
A1: The ideal conditions depend on your specific substrates, but general guidelines exist. Optimization is often necessary.[3][4] A common starting point for this synthesis is a Pd(PPh₃)₄ catalyst with a carbonate base in a solvent mixture like dioxane/water or toluene/ethanol/water.
The following table summarizes common choices and their impact on yield, based on literature for similar biphenyl syntheses.[5][6]
| Parameter | Options | Considerations & Potential Impact on Yield |
| Palladium Catalyst | Pd(PPh₃)₄ | Good general-purpose catalyst, often used. Can be sensitive to air. |
| Pd(OAc)₂ + Ligand | Requires a phosphine ligand (e.g., PPh₃, SPhos). Stable and versatile. | |
| PdCl₂(PPh₃)₂ | An air-stable Pd(II) precatalyst that is reduced in situ. Good yields reported.[5] | |
| Base | K₂CO₃, Na₂CO₃ | Common, effective, and mild. Often used in aqueous solvent mixtures.[7] |
| K₃PO₄ | A slightly stronger base that can be effective when carbonates fail.[6] | |
| Stronger Bases (t-BuOK) | Can improve rates for difficult couplings but may promote side reactions.[5] | |
| Solvent | Dioxane/Water | Excellent solvent system for many Suzuki reactions, providing good solubility.[5][6] |
| Toluene/Ethanol/Water | A common alternative. Toluene is the organic phase, ethanol aids solubility. | |
| THF, DMF | Can be effective, but must be anhydrous to prevent protodeboronation.[5] |
Q2: What are homocoupling side products and how can I avoid them?
A2: Homocoupling results in the formation of symmetrical biphenyls (e.g., two aryl halide molecules coupling together). This is often caused by side reactions involving the palladium catalyst. To minimize homocoupling, ensure a strictly inert atmosphere and use the correct stoichiometry of reactants. The presence of oxygen can sometimes promote these side reactions.
Q3: My boronic acid is old. Can I still use it?
A3: Possibly, but with caution. Over time, boronic acids can dehydrate to form cyclic anhydrides called boroxines. This changes the molecular weight and can inhibit the reaction. If you suspect this has occurred, you can try to regenerate the boronic acid by dissolving the solid in a solvent like diethyl ether and washing it with aqueous NaOH, followed by re-acidification, extraction, and drying. However, using fresh, high-purity boronic acid is always recommended for best results.
Key Experimental Protocols & Pathways
Synthesis Pathway Overview
The synthesis is a two-step process: (1) Suzuki-Miyaura coupling to form the biphenyl ester, and (2) Saponification (ester hydrolysis) to yield the final carboxylic acid product.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps in troubleshooting. For instance, a failure in the "Transmetalation" step could be due to an inappropriate base.
Protocol: Suzuki-Miyaura Coupling
(This is a representative protocol and may require optimization.)
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 4-bromophenylacetate (1.0 eq), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry Argon or Nitrogen for 15-20 minutes.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The volume should be sufficient to dissolve the reactants upon heating (approx. 0.1 M concentration).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the flask under a positive pressure of inert gas.[8]
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester intermediate by column chromatography on silica gel.
Protocol: Ester Hydrolysis
-
Setup: Dissolve the purified ester intermediate in a mixture of THF and water (e.g., 3:1).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete by TLC.
-
Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
Troubleshooting biphenyl acetic acid derivative purification by chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the purification of biphenyl acetic acid derivatives by chromatography. The following questions and answers are designed to directly address specific problems researchers may face in the lab.
Frequently Asked Questions (FAQs)
Q1: My biphenyl acetic acid derivative is showing significant tailing on the TLC plate. What could be the cause and how can I fix it?
A1: Tailing on a TLC plate is a common issue, often caused by the acidic nature of the silica gel interacting with polar functional groups in your compound, such as the carboxylic acid moiety. Here are several potential causes and solutions:
-
Acid-Base Interactions: The acidic silanol groups on the silica gel can strongly interact with basic functionalities or deprotonate the carboxylic acid, leading to tailing.
-
Sample Overloading: Applying too much sample to the TLC plate can lead to streaks and tailing.
-
Solution: Dilute your sample and spot a smaller amount on the plate.[1]
-
-
Compound Decomposition: Biphenyl acetic acid derivatives can be sensitive and may decompose on the acidic silica gel.
-
Inappropriate Solvent System: The polarity of your solvent system might not be optimal.
-
Solution: Experiment with different solvent systems. If your compound is highly polar, a more polar mobile phase might be necessary.[1]
-
Q2: I'm having trouble separating my biphenyl acetic acid derivative from a non-polar impurity. The spots are too close on the TLC. What should I do?
A2: Improving the separation (resolution) between spots on a TLC plate requires optimizing the chromatography conditions. Here are some strategies:
-
Solvent System Modification: The choice of eluent is critical for achieving good separation.
-
Solution: Try changing the solvent composition. A less polar solvent system will generally increase the retention of both compounds, potentially enhancing the separation between them. Experiment with different solvent mixtures, such as hexane/ethyl acetate or toluene/dichloromethane.[4]
-
-
Stationary Phase Variation: Standard silica gel may not be the best choice for all separations.
-
Solution: Test different stationary phases. Alumina or reversed-phase TLC plates can offer different selectivities and may improve your separation.[4]
-
-
Two-Dimensional (2D) TLC: This technique can help resolve compounds that are difficult to separate with a single solvent system.
-
Solution: After running the TLC in one direction with a specific solvent system, dry the plate, rotate it 90 degrees, and develop it in a second, different solvent system.[4]
-
Troubleshooting Guides
Guide 1: Poor Recovery from Flash Column Chromatography
Problem: You are experiencing low yield of your biphenyl acetic acid derivative after flash column chromatography.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Decomposition on Silica | Perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if new spots appear.[3] | If new spots appear, your compound is degrading on the silica gel. |
| Compound Irreversibly Adsorbed | If your compound is highly polar, it might be sticking to the silica gel and not eluting. | Flush the column with a very polar solvent (e.g., methanol) to see if the compound elutes. |
| Incorrect Solvent Polarity | The eluent may not be polar enough to move your compound down the column effectively.[3] | Your compound will elute with a more polar solvent system. |
| Sample Precipitation at Loading | If the compound is not fully soluble in the loading solvent, it may precipitate at the top of the column.[3] | The compound will not move down the column as expected. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery in flash chromatography.
Guide 2: Co-elution of Impurities in HPLC
Problem: Your biphenyl acetic acid derivative is co-eluting with an impurity during HPLC analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mobile Phase | Modify the mobile phase composition. For reversed-phase HPLC, adjusting the organic solvent-to-water ratio or changing the organic solvent (e.g., acetonitrile to methanol) can alter selectivity.[5] | Improved separation between the peaks of your compound and the impurity. |
| Incorrect pH of Mobile Phase | The ionization state of your carboxylic acid can affect retention. | Adjusting the pH of the aqueous portion of your mobile phase with a buffer (e.g., formic acid, ammonium acetate) can significantly impact retention and selectivity.[6][7] |
| Suboptimal Stationary Phase | The column chemistry may not be suitable for your separation. | A column with a different stationary phase (e.g., a phenyl or a cyano phase instead of C18) can provide different interactions and improve resolution. Biphenyl columns have shown increased selectivity for related compounds.[8] |
| Gradient Not Optimized | A steep gradient may not provide sufficient resolution. | A shallower gradient will increase the run time but can significantly improve the separation of closely eluting compounds. |
Troubleshooting Logic:
Caption: Logical steps for troubleshooting co-elution in HPLC.
Experimental Protocols
Protocol 1: Dry Loading for Flash Chromatography
This method is useful when your crude sample has poor solubility in the initial chromatography solvent.[9]
-
Dissolve the Sample: Dissolve your crude biphenyl acetic acid derivative in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add Silica Gel: To the solution, add silica gel (approximately 10-20 times the mass of your crude sample).[9]
-
Evaporate the Solvent: Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of silica gel with your sample adsorbed onto it.[9]
-
Load the Column: Carefully add the silica-adsorbed sample to the top of your packed chromatography column.
-
Add a Protective Layer: Gently add a thin layer of sand on top of the sample layer to prevent disturbance when adding the eluent.[9]
-
Begin Elution: Proceed with the flash chromatography as usual.
Protocol 2: TLC Stability Test
This protocol helps determine if your compound is decomposing on the silica gel stationary phase.[3]
-
Prepare the TLC Plate: Draw a starting line on a silica gel TLC plate.
-
Spot the Sample: Dissolve your purified biphenyl acetic acid derivative in a suitable solvent and spot it on the starting line.
-
Initial Run (Optional but Recommended): You can run a "time-zero" TLC by immediately developing the plate in an appropriate solvent system to see the initial spot.
-
Incubate the Plate: Leave the spotted TLC plate in a fume hood for a few hours.
-
Develop the Plate: After the incubation period, develop the TLC plate in your chosen solvent system.
-
Visualize and Analyze: Visualize the plate under a UV lamp and/or with a suitable stain. Compare the developed plate to the "time-zero" plate. The appearance of new spots indicates that your compound is degrading on the silica gel.
References
- 1. silicycle.com [silicycle.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 3'-(Hydroxymethyl)-biphenyl-4-acetic acid Solubility for Cell Culture
Disclaimer: Information regarding the solubility of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid is limited. The following troubleshooting guide and FAQs are based on general principles for improving the solubility of poorly water-soluble carboxylic acids for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-line solvent for dissolving this compound for cell culture experiments?
A1: For initial attempts, Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving hydrophobic compounds for cell culture.[1][2] It is capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media.[2]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The maximum tolerable concentration of DMSO is cell-line specific.[3] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, while some robust lines may tolerate up to 1%.[1] Primary cells are often more sensitive.[1] It is crucial to perform a dose-response curve to determine the optimal DMSO concentration for your specific cell line.[1][3] A concentration of 0.1% DMSO is considered safe for almost all cell types.[1]
Q3: My compound precipitates when I add the DMSO stock solution to the cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous media is a common issue with poorly soluble compounds. To mitigate this, you can try the following:
-
Slow Addition: Add the DMSO stock solution drop-wise to the cell culture medium while gently vortexing or stirring.[1]
-
Pre-warming: Gently warm the cell culture medium to 37°C before adding the compound stock.
-
Lowering the Final Concentration: If precipitation persists, you may need to lower the final working concentration of the compound in your experiment.
-
Using a Co-solvent: In some cases, a combination of solvents may improve solubility. However, this requires careful toxicity testing.
Q4: Are there alternatives to DMSO for improving the solubility of my compound?
A4: Yes, several alternatives can be explored:
-
Ethanol and Methanol: These can be effective co-solvents, and some studies suggest they may have lower toxicity than DMSO at certain concentrations.[4][5]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming water-soluble inclusion complexes.[6][7][8][9] They are widely used as solubility enhancers in pharmaceutical formulations.[6]
-
pH Adjustment: Since this compound is a carboxylic acid, its solubility is pH-dependent. Increasing the pH of the solvent will deprotonate the carboxylic acid, forming a more soluble salt.[10][11] However, it is critical to ensure the final pH of the cell culture medium remains within the physiological range (typically 7.2-7.4) to avoid cell death.
Troubleshooting Guides
Issue 1: Compound is not dissolving in 100% DMSO.
-
Problem: The compound may have very low intrinsic solubility or may require energy to dissolve.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the DMSO-compound mixture in a water bath (up to 37°C).
-
Sonication: Use a sonicator bath to aid in the dissolution process.[1]
-
Vortexing: Vigorously vortex the solution for an extended period.
-
Issue 2: Cell death is observed at the desired compound concentration.
-
Problem: The observed cytotoxicity could be due to the compound itself or the solvent (e.g., DMSO).
-
Troubleshooting Steps:
-
Solvent Control: Always include a vehicle control in your experiments. This consists of the cell culture medium with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound.[3][12]
-
Determine Solvent Toxicity: Perform a dose-response experiment with the solvent alone to determine its IC50 value for your cell line. This will help you identify the maximum non-toxic solvent concentration.
-
Reduce Solvent Concentration: If the solvent is toxic at the current concentration, try to prepare a more concentrated stock solution of your compound to reduce the final volume of solvent added to the cell culture medium. For example, to achieve a final DMSO concentration of 0.5%, you can prepare a 200x stock solution in 100% DMSO.[1]
-
Issue 3: Inconsistent results between experiments.
-
Problem: This could be due to incomplete solubilization or precipitation of the compound over time.
-
Troubleshooting Steps:
-
Fresh Preparations: Prepare fresh dilutions of the compound from the stock solution for each experiment.[13]
-
Storage of Stock Solutions: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]
-
Visual Inspection: Before each use, visually inspect the stock solution and the final working solution for any signs of precipitation.
-
Data Presentation: Solvent Tolerability in Cell Culture
The following table summarizes the generally accepted maximum concentrations of common solvents in cell culture. It is important to note that these are general guidelines, and the optimal concentration should be determined experimentally for each cell line.
| Solvent | General Max. Concentration | Sensitive Cell Lines | Notes |
| DMSO | 0.5% - 1.0%[1][3] | < 0.1%[1] | Can induce cell differentiation and has pleiotropic effects.[2] |
| Ethanol | 1.25% - 2.5%[4] | Lower concentrations may be necessary. | Generally considered less toxic than DMSO in some cell lines.[4] |
| Methanol | 1.25% - 2.5%[4] | Lower concentrations may be necessary. | Similar toxicity profile to ethanol in some studies.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder.
-
Calculate DMSO Volume: Calculate the required volume of 100% DMSO to achieve a 10 mM stock solution.
-
Dissolution: Add the calculated volume of DMSO to the compound.
-
Aid Solubilization: If necessary, use a combination of vortexing, gentle warming (not exceeding 37°C), and sonication to facilitate complete dissolution.[1]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or -80°C.[14]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations.
-
Mixing: Add the stock solution to the medium drop-wise while gently stirring to ensure rapid and uniform mixing.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the highest concentration of your compound does not exceed the predetermined toxic level for your cell line. Adjust the stock concentration if necessary.
Visualizations
Caption: Workflow for preparing stock and working solutions of this compound.
Caption: Decision tree for troubleshooting compound precipitation in cell culture medium.
References
- 1. lifetein.com [lifetein.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 12. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Synthesis of Hydroxymethylated Biphenyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hydroxymethylated biphenyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare hydroxymethylated biphenyl compounds?
A1: The primary methods for synthesizing hydroxymethylated biphenyl compounds include:
-
Friedel-Crafts Acylation followed by Reduction: This two-step process involves the acylation of biphenyl to form an acetylbiphenyl intermediate, which is then reduced to the corresponding hydroxymethyl derivative.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-substituted benzyl alcohol with a phenylboronic acid or vice versa.
-
Grignard Reaction: This method utilizes the reaction of a biphenyl Grignard reagent with formaldehyde or the reaction of a halobiphenyl with magnesium followed by the addition of formaldehyde.
-
Direct Hydroxymethylation: This approach involves the direct introduction of a hydroxymethyl group onto the biphenyl ring using formaldehyde and a catalyst.
Q2: I am observing a significant amount of di-substituted product in my Friedel-Crafts acylation of biphenyl. How can I improve the selectivity for the mono-acylated product?
A2: Polysubstitution is a common issue in Friedel-Crafts reactions. To favor mono-acylation, consider the following:
-
Control Stoichiometry: Use a stoichiometric amount of the acylating agent relative to biphenyl. An excess of the acylating agent will increase the likelihood of di-acylation.
-
Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. For instance, using 1,2-dichloroethane can lead to high yields of the mono-acetylated product.[1]
-
Perrier Addition Procedure: Adding the hydrocarbon to a pre-formed complex of the acyl chloride and Lewis acid can sometimes improve selectivity.[1]
Q3: My Suzuki-Miyaura coupling reaction is producing a lot of homocoupled byproduct. What are the likely causes and how can I minimize this side reaction?
A3: Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings. Key factors and solutions include:
-
Oxygen Contamination: The presence of oxygen can promote homocoupling. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Palladium(II) Species: The presence of Pd(II) species can lead to homocoupling. Using a mild reducing agent or ensuring the efficient generation of the active Pd(0) catalyst can help.
-
Ligand Choice: The use of bulky electron-rich phosphine ligands can suppress homocoupling.
-
Base Selection: The choice of base can impact the extent of homocoupling. It is often necessary to screen different bases to find the optimal conditions for your specific substrates.
Q4: During the Grignard synthesis of a hydroxymethylated biphenyl, my yield is consistently low. What are the potential pitfalls?
A4: Low yields in Grignard reactions can be attributed to several factors:
-
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.
-
Acidic Protons: The Grignard reagent will react with any acidic protons in the reaction mixture, including from water, alcohols, or even the starting material if it contains acidic functional groups.
-
Formaldehyde Source: The form of formaldehyde used is critical. Gaseous formaldehyde, generated from the decomposition of dry paraformaldehyde, is often preferred over aqueous solutions.
-
Side Reactions: The Grignard reagent can also act as a base or a reducing agent, leading to undesired byproducts.
Troubleshooting Guides
Issue 1: Formation of Multiple Isomers and Di-acylated Products in Friedel-Crafts Acylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of ortho-, meta-, and para-isomers | The biphenyl ring can be acylated at different positions. | Use a milder Lewis acid or lower reaction temperature to improve regioselectivity towards the para-isomer. Purification via column chromatography may be necessary. |
| Significant amount of di-acetylated biphenyl | The mono-acetylated product is still reactive towards further acylation. | Use a 1:1 molar ratio of biphenyl to acylating agent.[1] Consider using a less reactive acylating agent. Employ the Perrier addition method where the biphenyl is added to the pre-formed acylium ion complex.[1] |
| Low conversion | Deactivated biphenyl starting material or insufficient catalyst. | Ensure the biphenyl starting material is not substituted with strongly deactivating groups. Use a stoichiometric amount of the Lewis acid catalyst as it complexes with the ketone product. |
Issue 2: Low Yield and Byproduct Formation in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of homocoupled biphenyl | Presence of oxygen or Pd(II) species in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Use a pre-catalyst that readily forms the active Pd(0) species or add a mild reducing agent. |
| Protodeboronation (loss of the boronic acid group) | Harsh reaction conditions or instability of the boronic acid. | Use milder basic conditions or a shorter reaction time. Consider converting the boronic acid to a more stable derivative like a pinacol ester. |
| Low or no conversion | Inefficient catalyst activation or deactivation. | Screen different palladium pre-catalysts and phosphine ligands. Ensure the base is appropriate for the chosen substrates and catalyst system. |
Issue 3: Complications in the Grignard Synthesis of Hydroxymethylated Biphenyls
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of biphenyl (from a 4-halobiphenyl starting material) | The Grignard reagent has been quenched by a proton source. | Ensure all glassware, solvents, and reagents are scrupulously dry. |
| Low yield of the primary alcohol | Inefficient reaction with formaldehyde or side reactions. | Use freshly prepared Grignard reagent. Generate formaldehyde gas from dry paraformaldehyde immediately before use. Maintain a low reaction temperature during the addition of formaldehyde. |
| Formation of a tertiary alcohol | If starting from an ester precursor to be reduced, the Grignard reagent can add twice. | This route is not ideal for producing primary alcohols. Consider reducing the ester to the alcohol before performing other reactions. |
Quantitative Data on Side Reactions
Table 1: Influence of Reaction Conditions on the Mono- vs. Diacetylation of 3,3'-dimethylbiphenyl (as an analogue for biphenyl) [1]
| Solvent | Temperature (°C) | Molar Ratio (Substrate:AcCl:AlCl₃) | Yield of Mono-acetylated Product (%) | Yield of Di-acetylated Products (%) |
| 1,2-dichloroethane | 83 | 1:1:1 | ~100 | 0 |
| 1,2-dichloroethane | 83 | 1:4:4 | - | ~100 |
| 1,2-dichloroethane | 83 | 1:6:6 | - | ~100 |
Table 2: Comparison of Cross-Coupling vs. Homocoupling in a Suzuki-Miyaura Reaction
| Ligand | Base | Cross-Coupling Product Yield (%) | Homocoupling Product Yield (%) |
| XPhos | K₂CO₃ | 35 | 0 |
| XPhos | Na₂CO₃ | 44 | 2 |
| SPhos | K₂CO₃ | 60 | - |
| SPhos | Na₂CO₃ | 36 | - |
Data adapted from a study on the synthesis of polyfluorinated biphenyls and may vary for other substrates.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxymethylbiphenyl via Friedel-Crafts Acylation and Subsequent Reduction
Step 1: Friedel-Crafts Acylation to form 4-Acetylbiphenyl
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the suspension while stirring.
-
To this mixture, add a solution of biphenyl (1.0 equivalent) in dry dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-acetylbiphenyl by recrystallization from ethanol.
Step 2: Reduction of 4-Acetylbiphenyl to 4-Hydroxymethylbiphenyl
-
In a separate flask, dissolve the purified 4-acetylbiphenyl in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-hydroxymethylbiphenyl.
-
Further purification can be achieved by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Hydroxymethylbiphenyl via Suzuki-Miyaura Coupling
-
To a degassed mixture of a suitable solvent (e.g., a mixture of toluene, ethanol, and water) in a Schlenk flask, add 4-bromobenzyl alcohol (1.0 equivalent), phenylboronic acid (1.2 equivalents), and a base such as sodium carbonate or potassium phosphate (2-3 equivalents).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).
-
Thoroughly degas the reaction mixture again and then heat it to reflux under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for Friedel-Crafts Acylation of Biphenyl.
References
Optimizing reaction conditions for the synthesis of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid.
Synthesis Overview: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of this compound is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins two aromatic rings, in this case, a derivative of phenylacetic acid and a derivative of benzyl alcohol.[1][2][3] The general approach involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
A plausible synthetic route is the coupling of (4-carboxymethyl)phenylboronic acid or its ester with 3-(hydroxymethyl)bromobenzene. The choice of starting materials, catalyst, base, and solvent system is crucial for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound via Suzuki coupling?
A1: A common strategy is to couple a (4-carboxymethyl)phenyl derivative with a 3-(hydroxymethyl)phenyl derivative. The most effective combination is typically an aryl halide with an arylboronic acid or its ester. For instance, reacting (4-carboxymethyl)phenylboronic acid with 3-(hydroxymethyl)bromobenzene is a viable approach. The reactivity of the aryl halide is generally in the order of I > Br > Cl.[4]
Q2: Which palladium catalyst and ligand system is best for this reaction?
A2: A variety of palladium catalysts can be used for Suzuki-Miyaura coupling.[3] For substrates with functional groups, palladium complexes with phosphine ligands are often employed. Common choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A versatile and widely used catalyst.[5]
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : Often effective for challenging couplings.
-
Pd(OAc)₂ (Palladium(II) acetate) with a phosphine ligand like PPh₃ or a more electron-rich Buchwald ligand.
The optimal catalyst and ligand may need to be determined empirically.
Q3: What is the role of the base in the Suzuki coupling reaction, and which one should I use?
A3: The base is essential for the transmetalation step of the catalytic cycle.[3] A variety of inorganic and organic bases can be used.[1] For this synthesis, common choices include:
-
Potassium carbonate (K₂CO₃)
-
Sodium carbonate (Na₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)
The choice of base can significantly impact the reaction yield and should be screened for optimal performance.
Q4: What are suitable solvents for this reaction?
A4: Suzuki coupling reactions are often performed in a mixture of an organic solvent and water. The aqueous phase is necessary for dissolving the inorganic base.[1] Common solvent systems include:
-
Dioxane/water
-
Toluene/water
-
Tetrahydrofuran (THF)/water[6]
-
Dimethylformamide (DMF)
The choice of solvent can influence the solubility of the reactants and the reaction rate.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that forms the active Pd(0) species in situ. |
| Poor choice of base or solvent | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Try alternative solvent systems (e.g., dioxane/water, toluene/water, THF/water).[6] | |
| Protodeboronation of the boronic acid | - This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[1] - Use a milder base or lower the reaction temperature. - Consider using a boronic ester (e.g., a pinacol ester) which can be more stable. | |
| Dehalogenation of the aryl halide | - This side reaction replaces the halide with a hydrogen atom.[1] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. | |
| Insufficient reaction time or temperature | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions. | |
| Presence of Multiple Byproducts | Homocoupling of the boronic acid | - This results in a biphenyl dimer of the boronic acid starting material. - Use a slight excess of the aryl halide. - Ensure the reaction is properly degassed to remove oxygen, which can promote homocoupling. |
| Impure starting materials | - Verify the purity of your starting materials by NMR or other analytical techniques before starting the reaction. | |
| Difficulty in Product Purification | Co-elution of product with starting materials or byproducts on silica gel chromatography | - If the polarity of the product and impurities are similar, consider an alternative purification method. - An acid-base extraction can be effective for separating the carboxylic acid product from neutral impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration. |
| Residual palladium in the final product | - High levels of residual palladium can be a concern, especially in pharmaceutical applications. - Treatment of the reaction mixture with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) at elevated temperatures can help remove palladium.[7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition : Add the chosen solvent system (e.g., dioxane/water 4:1).
-
Degassing : Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by silica gel column chromatography or recrystallization. For carboxylic acid products, an acid-base extraction can be a highly effective purification step.
Optimization of Reaction Conditions
To optimize the synthesis, a screening of different reaction parameters is recommended. The following table provides an example of how to structure such an optimization study.
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | Result |
| 2 | PdCl₂(dppf) (5) | K₂CO₃ | Dioxane/H₂O | 90 | Result |
| 3 | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | Result |
| 4 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | Result |
| 5 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80 | Result |
Visualizing the Workflow and Logic
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
References
Preventing degradation of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound that are susceptible to degradation?
A1: The primary functional groups susceptible to degradation are the benzylic hydroxyl group (-CH₂OH) and the carboxylic acid group (-COOH) attached to the biphenyl scaffold. The biphenyl structure itself can be susceptible to photodegradation.
Q2: What are the likely degradation pathways for this molecule in solution?
A2: The most probable degradation pathways include:
-
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. This is a common degradation pathway for benzylic alcohols.
-
Esterification: The carboxylic acid group can react with alcohol solvents or the hydroxymethyl group of another molecule (intermolecular esterification) to form esters, particularly under acidic conditions.
-
Photodegradation: Aromatic systems like biphenyl can undergo degradation upon exposure to UV light, potentially leading to the formation of phenolic byproducts or cleavage of the biphenyl bond.[1]
-
Hydrolysis: If the compound is formulated as an ester derivative, hydrolysis back to the carboxylic acid can occur.
Q3: What are the optimal storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be stored at refrigerated temperatures (2-8 °C), protected from light by using amber vials or by wrapping the container in aluminum foil, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The pH of the solution should be maintained close to neutral, as acidic or basic conditions can catalyze degradation reactions.
Q4: How can I detect and quantify the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for detecting and quantifying the degradation of this compound and its degradation products. A reversed-phase HPLC method with UV detection is commonly employed for such compounds.
Troubleshooting Guides
Issue 1: Rapid loss of parent compound concentration in solution.
| Possible Cause | Troubleshooting Step |
| Oxidation | Degas the solvent and store the solution under an inert gas (e.g., nitrogen). Consider adding a suitable antioxidant to the formulation. |
| pH Instability | Measure the pH of the solution. Adjust to a neutral pH using a suitable buffer system. Carboxylic acid drugs may exhibit pH-dependent stability. |
| Photodegradation | Ensure the solution is stored in a light-protected container (e.g., amber vial). |
| Reactive Solvent | If using an alcohol-based solvent, consider switching to a non-reactive solvent like acetonitrile or using a buffered aqueous solution to minimize esterification. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation Products | Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in tracking the formation of these impurities over time. |
| Excipient Interaction | Analyze a placebo solution (containing all formulation components except the active compound) to check for interfering peaks from excipients. |
| Contamination | Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
Photostability chamber
2. Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 2 mL of the stock solution in a clear vial and keep it in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 2 mL of the stock solution in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3] A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis: After the specified time points, neutralize the acid and base-hydrolyzed samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC method.
5. Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Influencing Factors | Potential Degradation Products | Preventive Measures |
| Oxidation | Oxygen, light, metal ions, high temperature | 3'-Formyl-biphenyl-4-acetic acid, 3'-Carboxy-biphenyl-4-acetic acid | Store under inert gas, use antioxidants, protect from light. |
| Esterification | Acidic pH, alcohol solvents | Esters of the carboxylic acid | Maintain neutral pH, avoid alcohol-based solvents. |
| Photodegradation | UV and visible light | Hydroxylated biphenyls, biphenyl ring cleavage products | Store in light-resistant containers. |
| Hydrolysis | Acidic or basic pH (for ester derivatives) | Parent carboxylic acid and alcohol | Maintain neutral pH. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for addressing degradation issues.
References
Identifying and removing impurities in 3'-(Hydroxymethyl)-biphenyl-4-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-(Hydroxymethyl)-biphenyl-4-acetic acid. The information provided will help in identifying and removing common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can generally be categorized into three main types:
-
Organic Impurities: These can be starting materials, intermediates from the synthesis, byproducts from side reactions, or degradation products.
-
Inorganic Impurities: These may include reagents, catalysts (such as palladium from Suzuki coupling reactions), and salts.
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.
Q2: What is a common synthetic route for this compound and what impurities can be expected from it?
A2: A likely synthetic approach is the Suzuki-Miyaura coupling reaction. This would involve coupling an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst. Potential impurities from this synthesis can include homocoupling products of the starting materials, dehalogenated starting materials, and residual palladium catalyst.[1][2][3]
Q3: Can the hydroxymethyl group be a source of impurities?
A3: Yes, the hydroxymethyl group (-CH₂OH) can be oxidized to form an aldehyde (-CHO) or a carboxylic acid (-COOH) impurity.[4][5][6] This can occur during the synthesis or upon storage if the compound is exposed to oxidizing conditions.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram.
This guide will help you identify the source of unexpected peaks in your High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation to Aldehydes and Ketones – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Enhancing the stability of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid for long-term storage
This technical support center provides guidance on enhancing the long-term storage stability of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound can be influenced by several factors, including temperature, light, humidity, and pH. As an aromatic carboxylic acid with a benzylic alcohol functional group, it is susceptible to degradation through oxidation, photodecomposition, and potentially decarboxylation at elevated temperatures.
Q2: What are the likely degradation pathways for this molecule?
A2: Based on its chemical structure, the primary degradation pathways are likely to involve the hydroxymethyl and carboxylic acid functional groups. The benzylic alcohol is susceptible to oxidation to form the corresponding aldehyde and subsequently a carboxylic acid. The biphenyl ring system itself is generally stable but can be susceptible to photolytic degradation. Under harsh thermal stress, decarboxylation of the acetic acid moiety might occur.
Q3: What are the recommended general storage conditions for this compound?
A3: To ensure long-term stability, it is recommended to store this compound in a cool, dark, and dry environment. Specifically, storage at 2-8°C in a tightly sealed container, protected from light, is advisable. For longer-term storage, storage at -20°C may be considered. It is also crucial to minimize exposure to atmospheric oxygen.
Q4: How can I monitor the stability of my sample over time?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and effective way to monitor the purity and degradation of the compound over time. This method should be able to separate the intact parent compound from any potential degradation products.
Troubleshooting Guides
Issue: I observe the appearance of a new peak in my HPLC chromatogram after storing the compound for several months.
-
Possible Cause: This new peak likely represents a degradation product.
-
Troubleshooting Steps:
-
Characterize the new peak: If possible, use mass spectrometry (LC-MS) to determine the molecular weight of the new peak. This can provide clues to its structure. For instance, an increase in mass might suggest oxidation, while a decrease could indicate decarboxylation.
-
Review storage conditions: Ensure the compound was stored under the recommended conditions (cool, dark, dry, and sealed). Any deviation could accelerate degradation.
-
Perform a forced degradation study: To confirm the identity of the degradation product, you can intentionally degrade a small amount of the compound under controlled stress conditions (e.g., exposure to a mild oxidant) and compare the resulting chromatogram with that of your stored sample.
-
Issue: The potency of my sample seems to have decreased over time.
-
Possible Cause: The compound has likely degraded, reducing the concentration of the active ingredient.
-
Troubleshooting Steps:
-
Quantitative analysis: Use a validated stability-indicating HPLC method to accurately quantify the amount of the parent compound remaining in your sample.
-
Assess storage integrity: Check for any breaches in the storage container seal that might have exposed the compound to air or moisture.
-
Consider excipient compatibility: If the compound is in a formulation, consider potential interactions with excipients that could be accelerating its degradation.
-
Experimental Protocols
To systematically evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Also, heat a solution of the compound (in a suitable solvent like methanol) at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to get a broad overview of the separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of the parent compound (determine by UV scan) and also at a lower wavelength (e.g., 220 nm) to detect potential impurities that may not absorb at the λmax.
-
Column Temperature: 30°C
Method Optimization:
-
Analyze the chromatograms from the forced degradation study.
-
If co-elution is observed, adjust the gradient slope, mobile phase composition (e.g., try methanol as the organic modifier), or pH of the aqueous phase to improve resolution.
-
The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
Data Presentation
The following tables summarize the expected stability profile of this compound based on the chemical properties of its functional groups. Note: This is an inferred profile and should be confirmed by experimental data from a formal stability study.
Table 1: Inferred Stability under Different Stress Conditions
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Likely Stable | Minimal degradation expected. |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Likely Stable | Minimal degradation expected. |
| Oxidation (3% H₂O₂, RT) | Susceptible | 3'-Formyl-biphenyl-4-acetic acid, 3'-Carboxy-biphenyl-4-acetic acid |
| Thermal (Solid, 105°C) | Moderately Stable | Potential for decarboxylation at higher temperatures. |
| Photolytic (UV/Vis light) | Susceptible | Complex mixture of photoproducts. |
Table 2: Recommended Long-Term Storage Conditions
| Condition | Temperature | Light Exposure | Atmosphere |
| Recommended | 2-8°C or -20°C | Protect from light | Inert gas (e.g., Argon, Nitrogen) or tightly sealed |
| To Avoid | Room Temperature / Elevated Temperatures | Direct sunlight or UV light | Open to air and humidity |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Inferred primary degradation pathways of the compound.
Method refinement for consistent results in 3'-(Hydroxymethyl)-biphenyl-4-acetic acid assays
Welcome to the technical support center for assays involving 3'-(Hydroxymethyl)-biphenyl-4-acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for the quantification of this compound. HPLC-UV is a robust and widely available technique, while LC-MS offers higher sensitivity and selectivity, especially for complex biological matrices.
Q2: How should I prepare samples containing this compound from biological matrices (e.g., plasma, urine)?
A2: Sample preparation is crucial for accurate analysis and to prevent matrix effects. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2][3][4] For plasma or serum, protein precipitation with a cold organic solvent like acetonitrile is a straightforward initial step.[2] For cleaner samples and better sensitivity, SPE is often the preferred method.[1][2]
Q3: What are the key considerations for developing a robust HPLC method for this compound?
A3: Key considerations include column selection, mobile phase composition, and detector wavelength. A C18 or a biphenyl stationary phase column is often a good starting point for biphenyl compounds due to potential π-π interactions which can improve selectivity.[5] The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is critical for controlling the retention of the acidic analyte.[6][7] UV detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance.
Q4: How can I ensure the stability of this compound in my samples and standards?
A4: To ensure stability, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO or methanol and store them at low temperatures (-20°C or lower).[8] Aqueous working solutions should be prepared fresh. For biological samples, it's important to minimize freeze-thaw cycles and consider the addition of antioxidants if oxidative degradation is a concern.[3] Biphenyl compounds are generally stable in acidic and alkaline media.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. Decrease the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure the analyte is fully ionized or unionized. Add a competing base or acid to the mobile phase. 3. Flush the column with a strong solvent or replace the column. |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration issues. 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure proper mixing. Degas the solvents.[10] 2. Use a column oven to maintain a constant temperature.[7][10] 3. Increase the column equilibration time between injections.[10] 4. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[7][11] |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life. | 1. Use high-purity solvents and filter the mobile phase. Flush the detector cell.[11][12] 2. Degas the mobile phase and purge the system.[10][12] 3. Replace the detector lamp.[10] |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Unsuitable column. 3. Column temperature is not optimal. | 1. Optimize the organic solvent percentage or the pH of the aqueous phase. 2. Try a different stationary phase (e.g., biphenyl or phenyl-hexyl) or a column with a smaller particle size for higher efficiency.[5] 3. Adjust the column temperature to improve separation.[10] |
LC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | 1. Inefficient ionization. 2. Matrix suppression. 3. Suboptimal source parameters. | 1. Adjust the mobile phase pH or add modifiers like formic acid or ammonium acetate to enhance ionization.[13] 2. Improve sample cleanup using SPE or LLE. Dilute the sample if possible. 3. Optimize ion source parameters such as gas flows, temperature, and voltages. |
| Inconsistent Signal | 1. Fluctuation in the electrospray. 2. Contamination of the ion source. 3. Inconsistent sample preparation. | 1. Ensure a stable flow rate and check for blockages in the spray needle. 2. Clean the ion source components (e.g., capillary, skimmer). 3. Standardize the sample preparation procedure and use an internal standard. |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Leaks in the system. 3. Contamination from previous injections (carryover). | 1. Use LC-MS grade solvents and freshly prepared mobile phase. 2. Check all fittings and connections for leaks. 3. Implement a thorough needle wash and blank injections between samples. |
Experimental Protocols
While a specific, validated protocol for this compound is not publicly available, the following are general starting methodologies for HPLC and LC-MS analysis that can be adapted and optimized.
General HPLC-UV Method
| Parameter | Recommendation |
| Column | C18 or Biphenyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable percentage of B, then ramp up to elute the analyte. A typical starting point could be 30% B, increasing to 95% B over 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | Monitor at a wavelength of maximum absorbance (to be determined by UV scan, likely around 254 nm). |
General LC-MS Method
| Parameter | Recommendation |
| Column | C18 or Biphenyl, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A fast gradient, for example, 10% B to 95% B in 5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid. |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. |
Visualizations
Caption: General analytical workflow for the quantification of the target compound.
Caption: A decision tree for troubleshooting inconsistent analytical results.
Caption: Hypothetical signaling pathway for the investigational compound.
References
- 1. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 2. mdpi.com [mdpi.com]
- 3. cbspd.com [cbspd.com]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. enamine.net [enamine.net]
- 9. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. mastelf.com [mastelf.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Purity Assessment of Synthetic 3'-(Hydroxymethyl)-biphenyl-4-acetic acid: A Comparative Guide to NMR and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and drug development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of two prominent analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity validation of synthetic 3'-(Hydroxymethyl)-biphenyl-4-acetic acid. This document offers detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate methodology for their needs.
Introduction to Purity Validation
This compound is a biphenyl derivative with potential applications in medicinal chemistry. The synthesis of such molecules can often result in process-related impurities, including starting materials, by-products, and degradation products. Therefore, robust analytical methods are required to accurately quantify the purity of the final compound.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] It offers a direct measurement of the analyte concentration against a certified internal standard, without the need for a specific reference standard of the analyte itself.[2] In contrast, HPLC with UV detection is a widely established and highly sensitive chromatographic technique for separating and quantifying components in a mixture.[3][4]
This guide will delve into the practical application of both techniques for the purity assessment of this compound, presenting a head-to-head comparison of their performance.
Quantitative Data Summary
The following tables summarize the hypothetical, yet representative, quantitative results obtained from the purity analysis of a single batch of synthetic this compound using both qNMR and HPLC.
Table 1: Purity Determination by Quantitative ¹H NMR
| Parameter | Value |
| Analyte (Sample) Weight | 25.12 mg |
| Internal Standard (Maleic Acid) Weight | 10.05 mg |
| Internal Standard Purity | 99.95% |
| Analyte Integral (CH₂ protons at ~3.7 ppm) | 2.05 |
| Internal Standard Integral (CH protons at ~6.3 ppm) | 2.00 |
| Calculated Purity | 98.7% |
| Relative Standard Deviation (RSD, n=3) | 0.15% |
Table 2: Purity Determination by HPLC-UV
| Injection | Analyte Peak Area | Impurity 1 Peak Area | Impurity 2 Peak Area | Total Area | % Purity (by Area) |
| 1 | 4895231 | 35241 | 18543 | 4949015 | 98.91% |
| 2 | 4901567 | 35198 | 18601 | 4955366 | 98.91% |
| 3 | 4898745 | 35305 | 18577 | 4952627 | 98.91% |
| Average | 4898514 | 35248 | 18574 | 4952336 | 98.91% |
| RSD | 0.07% | 0.15% | 0.16% | - | <0.01% |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
The qNMR method provides a direct measurement of the analyte's purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard.[5][6]
1. Materials and Instrumentation:
-
Analyte: Synthetic this compound
-
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.9%)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Instrumentation: 500 MHz NMR spectrometer
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Vortex the vial until the sample and standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Acquisition Time (aq): 4 seconds.
-
Number of Scans (ns): 16.
-
Temperature: 298 K.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet corresponding to the two benzylic protons of the acetic acid moiety of the analyte (expected around 3.7 ppm).
-
Integrate the singlet corresponding to the two olefinic protons of maleic acid (around 6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
This HPLC method is designed to separate the main component from potential process-related impurities.
1. Materials and Instrumentation:
-
Analyte: Synthetic this compound
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
3. Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is determined by the area percentage method, where the peak area of the analyte is divided by the total area of all peaks in the chromatogram.
Method Comparison
| Feature | Quantitative ¹H NMR (qNMR) | HPLC-UV |
| Principle | Direct comparison of molar amounts through signal integration. | Separation based on polarity, quantification by UV absorbance. |
| Reference Standard | Requires a certified internal standard of a different compound.[2] | Typically requires a reference standard of the analyte for accurate quantification (though area percent is used for purity). |
| Quantification | Absolute quantification based on molar ratios. | Relative quantification based on peak area percentages. |
| Specificity | Highly specific, provides structural information. | Can be prone to co-elution of impurities with similar polarity. |
| Sample Throughput | Lower, due to longer acquisition times for quantification. | Higher, with automated systems. |
| Destructive | Non-destructive. | Destructive. |
| Development Time | Generally faster method development. | Can require significant method development and optimization. |
Visualizing the Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for both qNMR and HPLC purity validation.
References
- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Qualitative and quantitative analysis of felbinac and its major metabolites in human plasma and urine by liquid chromatography tandem mass spectrometry and its application after intravenous administration of felbinac trometamol injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 5. melp.nl [melp.nl]
- 6. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Analysis of the Anti-Inflammatory and Analgesic Profiles of Felbinac and 3'-(Hydroxymethyl)-biphenyl-4-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the established non-steroidal anti-inflammatory drug (NSAID) Felbinac and the investigational compound 3'-(Hydroxymethyl)-biphenyl-4-acetic acid. While a direct quantitative comparison is limited by the current lack of publicly available experimental data for this compound, this document synthesizes the known activities of Felbinac and provides a framework for the potential evaluation of related biphenyl acetic acid derivatives.
Introduction
Felbinac, or biphenyl-4-acetic acid, is a well-characterized NSAID used topically to manage musculoskeletal pain and inflammation. Its therapeutic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes. This compound is a structurally related compound whose pharmacological profile is not yet extensively documented in scientific literature. This guide presents the available quantitative data for Felbinac and outlines the standard experimental protocols used to assess the anti-inflammatory and analgesic activities of such compounds.
Mechanism of Action
The primary mechanism of action for most NSAIDs, including Felbinac, involves the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
Signaling Pathway of NSAID Action
Caption: General mechanism of NSAID action via inhibition of COX-1 and COX-2.
In Vitro Activity: Cyclooxygenase Inhibition
The inhibitory potential of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1/COX-2) is used to determine the selectivity of the compound.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Felbinac | 865.68[1] | 976[1] | 0.89 |
| This compound | No data available | No data available | No data available |
Data for Felbinac is derived from in vitro assays.[1] The selectivity index suggests that Felbinac is a relatively non-selective inhibitor of both COX isoforms.
In Vivo Activity: Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of NSAIDs are evaluated in vivo using animal models. Common models include the carrageenan-induced paw edema test for inflammation and the acetic acid-induced writhing test or brewer's yeast-induced hyperalgesia for analgesia.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment | Dose/Concentration | Edema Suppression Rate (%) | Area Under the Effect Curve (AUEC) |
| Felbinac Patch | 3.5% | Lower than 1% diclofenac patch | 247.9 ± 20.1*[2] |
| Felbinac Patch | 0.5% | Lower than 1% diclofenac and 3.5% felbinac patches | No significant difference from control[2] |
| This compound | No data available | No data available | No data available |
*Significantly lower than the control group (p=0.017), indicating anti-inflammatory effect.[2]
Table 3: In Vivo Analgesic Activity (Brewer's Yeast-Induced Hyperalgesia in Rats)
| Treatment | Dose/Concentration | Pain Threshold | Reciprocal of Area Under the Effect Curve (1/AUEC) |
| Felbinac Patch | 3.5% | Significantly higher than control at 3 hours[2] | 0.166 ± 0.020*[2] |
| Felbinac Patch | 0.5% | Significantly higher than control at 3 hours[2] | 0.175 ± 0.024**[2] |
| This compound | No data available | No data available | No data available |
*Significantly lower than the control group (p=0.004), indicating analgesic effect.[2] **Significantly lower than the control group (p=0.0003), indicating analgesic effect.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assessing the activities of NSAIDs.
In Vitro COX Inhibitor Screening Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Reagent Preparation : Prepare assay buffer, heme, and a solution of the test compound. Reconstitute COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid.
-
Assay Plate Setup : In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2) to designated wells. Add the test compound at various concentrations to the inhibitor wells. Include wells for 100% initial activity (enzyme without inhibitor) and background (no enzyme).
-
Incubation : Incubate the plate for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation : Add a fluorescent substrate (e.g., ADHP) to all wells, followed by the addition of arachidonic acid to initiate the reaction.
-
Measurement : Immediately measure the fluorescence (e.g., excitation at 530-540 nm and emission at 585-595 nm) over time.
-
Data Analysis : Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model assesses the anti-inflammatory activity of a compound in acute inflammation.
-
Animal Acclimatization : Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration : Administer the test compound (e.g., orally or topically) at a predetermined time before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., indomethacin).
-
Induction of Edema : Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement : Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis : Calculate the percentage of edema inhibition for each group at each time point. The Area Under the Effect Curve (AUEC) can also be calculated to represent the overall anti-inflammatory effect.
In Vivo Acetic Acid-Induced Writhing Test in Mice
This model evaluates the peripheral analgesic activity of a compound.
-
Animal Acclimatization : Acclimate male Swiss albino mice to the laboratory conditions.
-
Compound Administration : Administer the test compound (e.g., orally or intraperitoneally) 30-60 minutes before the injection of acetic acid. Control groups receive the vehicle or a standard analgesic (e.g., aspirin).
-
Induction of Writhing : Inject a 0.6-1% solution of acetic acid intraperitoneally.
-
Observation : Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20-30 minutes).
-
Data Analysis : Calculate the percentage of analgesic activity by comparing the number of writhes in the treated groups to the control group.
Experimental Workflow for Comparative Analysis
Caption: A typical workflow for the comparative evaluation of NSAIDs.
Conclusion
Felbinac is a non-selective COX inhibitor with demonstrated in vivo anti-inflammatory and analgesic properties. While this compound is structurally similar to Felbinac, suggesting it may possess a comparable mechanism of action, there is currently a lack of experimental data to substantiate its pharmacological activity. The experimental protocols detailed in this guide provide a standardized framework for the future investigation of this compound and other novel biphenyl acetic acid derivatives, which will be essential for a conclusive comparative analysis. Further research is warranted to elucidate the therapeutic potential of this and related compounds.
References
Validating the Anti-inflammatory Effect of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative anti-inflammatory agent, 3'-(Hydroxymethyl)-biphenyl-4-acetic acid, against established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac. The following sections detail the experimental protocols for widely accepted animal models of inflammation and present hypothetical comparative data to illustrate the potential efficacy of this novel compound.
Overview of Preclinical Inflammation Models
The validation of a novel anti-inflammatory compound necessitates its evaluation in robust and reproducible animal models that mimic the clinical manifestations of inflammation. These models can be broadly categorized into acute and chronic inflammation models.
-
Acute Inflammation Models: These are characterized by a rapid onset and short duration, typically involving fluid extravasation and leukocyte migration. Common models include carrageenan-induced paw edema and acetic acid-induced vascular permeability.[1][2]
-
Chronic Inflammation Models: These models represent prolonged inflammatory responses involving tissue degeneration and fibrosis. The cotton pellet-induced granuloma model is a widely used example to assess the efficacy of drugs on the proliferative phase of inflammation.[1][2]
Experimental Protocols
The following are detailed methodologies for key in vivo experiments to assess anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.[1] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and leukotrienes.
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Procedure:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Grouping: Animals are divided into four groups (n=6): Vehicle control, this compound, Celecoxib, and Diclofenac.
-
Drug Administration: The test compounds and standards are administered orally 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar tissue of the left hind paw.
-
Measurement: Paw volume is measured using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Evaluation: The percentage inhibition of edema is calculated for each group relative to the control group.
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the chronic anti-inflammatory effects of compounds.[1] The implantation of cotton pellets induces a proliferative phase of inflammation characterized by granuloma formation.
Experimental Workflow:
Caption: Workflow for Cotton Pellet-Induced Granuloma Model.
Procedure:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Implantation: Sterile, pre-weighed cotton pellets (10 mg) are implanted subcutaneously in the axilla of anesthetized rats.
-
Drug Administration: The test compounds are administered orally daily for 7 days.
-
Explantation: On the 8th day, the animals are sacrificed, and the cotton pellets surrounded by granulomatous tissue are excised.
-
Measurement: The pellets are dried at 60°C until a constant weight is achieved. The dry weight of the granuloma is determined by subtracting the initial weight of the cotton pellet.
-
Evaluation: The percentage inhibition of granuloma formation is calculated.
Comparative Efficacy Data (Hypothetical)
The following tables summarize the hypothetical quantitative data for this compound in comparison to Celecoxib and Diclofenac.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment (Dose) | Paw Volume (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control (10 mL/kg) | 0.85 ± 0.05 | - |
| This compound (50 mg/kg) | 0.48 ± 0.03 | 43.5 |
| Celecoxib (10 mg/kg) | 0.42 ± 0.04 | 50.6 |
| Diclofenac (10 mg/kg) | 0.39 ± 0.03 | 54.1 |
Table 2: Effect on Cotton Pellet-Induced Granuloma in Rats
| Treatment (Dose) | Dry Granuloma Weight (mg) (Mean ± SEM) | % Inhibition of Granuloma |
| Vehicle Control (10 mL/kg) | 75.2 ± 5.1 | - |
| This compound (50 mg/kg) | 45.8 ± 3.9 | 39.1 |
| Celecoxib (10 mg/kg) | 40.1 ± 3.5 | 46.7 |
| Diclofenac (10 mg/kg) | 38.5 ± 3.2 | 48.8 |
Proposed Mechanism of Action and Signaling Pathway
NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins (PGs).[3] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[3] Selective COX-2 inhibitors like Celecoxib were developed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors like Diclofenac. The hypothetical anti-inflammatory action of this compound is proposed to follow a similar pathway.
Caption: Proposed Anti-inflammatory Signaling Pathway.
Conclusion
This guide outlines the standard preclinical methodologies for evaluating the anti-inflammatory potential of a novel compound, this compound. The hypothetical data presented suggests that this compound may possess significant anti-inflammatory properties, comparable to established NSAIDs. Further investigations, including dose-response studies, mechanism of action elucidation, and safety profiling, are warranted to fully characterize its therapeutic potential. The provided experimental frameworks serve as a robust starting point for such preclinical evaluations.
References
A Comparative Guide to the Cross-Reactivity of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid. As a derivative of biphenyl-4-acetic acid (Felbinac), a known non-steroidal anti-inflammatory drug (NSAID), its primary mechanism of action is anticipated to be the inhibition of cyclooxygenase (COX) enzymes. This document summarizes available data on related compounds, outlines relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts.
Comparative Enzyme Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Felbinac and other common NSAIDs against COX-1 and COX-2. This data provides a benchmark for evaluating the potential potency and selectivity of this compound. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-2/COX-1) is often used as a measure of COX-2 selectivity; a higher ratio suggests greater selectivity for COX-2, which can be associated with a reduced risk of gastrointestinal side effects.[1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Felbinac (Biphenyl-4-acetic acid) | 3.2 (for PGE2 synthesis) | Data not available | Data not available |
| Indomethacin | Data available in sources | Data available in sources | Data available in sources |
| Diclofenac | Data available in sources | Data available in sources | Data available in sources |
| Celecoxib | 13.02 | 0.49 | 26.57 |
| Ibuprofen | Data available in sources | Data available in sources | Data available in sources |
Note: Data for Felbinac is for inhibition of prostaglandin E2 (PGE2) synthesis in a cell-free assay[3]. Data for other compounds is compiled from various in vitro assays[4][5]. The lack of comprehensive, directly comparable data highlights the need for further experimental evaluation of this compound.
Key Signaling Pathway: Cyclooxygenase (COX) Pathway
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the synthesis of prostaglandins from arachidonic acid.
Experimental Protocols
To assess the cross-reactivity and inhibitory potential of this compound, standardized enzyme assays are crucial. Below are detailed methodologies for in vitro COX-1 and COX-2 inhibition assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric Method)
This assay determines the ability of a test compound to inhibit ovine COX-1 and COX-2. The peroxidase component of the cyclooxygenase is utilized for a colorimetric measurement.[4]
Materials:
-
COX-1 and COX-2 enzymes (ovine)
-
Heme
-
Reaction Buffer (e.g., Tris-HCl)
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test compound (this compound)
-
Reference inhibitors (e.g., Indomethacin, Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Monitor the appearance of oxidized TMPD by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration.
Human Whole Blood Assay (WBA) for COX-1 and COX-2 Inhibition
The whole blood assay provides a more physiologically relevant environment for assessing COX inhibition as it includes all blood components and cell-cell interactions.[6][7]
Materials:
-
Freshly drawn human venous blood (with anticoagulant)
-
Test compound
-
COX-1 stimulus (e.g., spontaneous clotting for thromboxane B2 production)
-
COX-2 stimulus (e.g., Lipopolysaccharide, LPS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
Procedure for COX-1 Inhibition:
-
Aliquot whole blood into tubes.
-
Add the test compound at various concentrations.
-
Incubate the blood at 37°C to allow for clotting, which stimulates COX-1 activity in platelets.
-
After incubation, centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 (a stable metabolite of the COX-1 product TXA2) in the serum using an ELISA kit.
-
Calculate the percentage of COX-1 inhibition for each concentration of the test compound relative to the vehicle control.
Procedure for COX-2 Inhibition:
-
Aliquot whole blood into tubes.
-
Add LPS to induce the expression of COX-2 in monocytes.
-
Add the test compound at various concentrations.
-
Incubate the blood at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 expression and activity.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the LPS-stimulated control.
Experimental Workflow for Enzyme Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing a potential enzyme inhibitor like this compound.
Conclusion
Based on its structural similarity to Felbinac, this compound is a strong candidate for a cyclooxygenase inhibitor. The provided comparative data for related NSAIDs offers a valuable reference for its potential activity and selectivity. The detailed experimental protocols for COX-1 and COX-2 inhibition assays, along with the visualized signaling pathway and experimental workflow, provide a robust framework for the empirical investigation of this compound's cross-reactivity and therapeutic potential. Further experimental studies are essential to definitively characterize the enzyme inhibition profile of this compound.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 5. pnas.org [pnas.org]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structural Elucidation of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid: A Comparative Analysis
A comprehensive guide to the structural analysis and confirmation of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid, offering a comparative perspective against its structural isomer, 4'-(Hydroxymethyl)-biphenyl-4-acetic acid. This document provides detailed experimental protocols and predicted analytical data for researchers, scientists, and professionals in drug development.
The structural confirmation of a novel or synthesized compound is a critical step in chemical and pharmaceutical research. This guide outlines the analytical methodologies required for the comprehensive structural analysis of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed theoretical analysis based on established spectroscopic and chromatographic principles. To provide a robust comparative framework, we will contrast the predicted data for this compound with the available information for its structural isomer, 4'-(Hydroxymethyl)-biphenyl-4-acetic acid, and the closely related compound, Felbinac (biphenyl-4-acetic acid).
Predicted Analytical Data for Structural Confirmation
The following tables summarize the predicted and known analytical data for this compound and its comparators. These values are essential for the verification of the compound's identity and purity.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | ~12.3 (s, 1H, -COOH), ~7.6-7.2 (m, 8H, Ar-H), ~5.2 (t, 1H, -OH), ~4.5 (d, 2H, -CH₂OH), ~3.6 (s, 2H, -CH₂COOH) |
| 4'-(Hydroxymethyl)-biphenyl-4-acetic acid | ~12.3 (s, 1H, -COOH), ~7.55 (d, 2H, Ar-H), ~7.45 (d, 2H, Ar-H), ~7.35 (d, 2H, Ar-H), ~7.25 (d, 2H, Ar-H), ~5.2 (t, 1H, -OH), ~4.5 (d, 2H, -CH₂OH), ~3.6 (s, 2H, -CH₂COOH) |
| Felbinac (Biphenyl-4-acetic acid) | ~12.3 (s, 1H, -COOH), ~7.6-7.3 (m, 9H, Ar-H), ~3.6 (s, 2H, -CH₂COOH) |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Compound | Predicted Chemical Shifts (δ, ppm) |
| This compound (Predicted) | ~172 (-COOH), ~140-125 (Ar-C), ~62 (-CH₂OH), ~40 (-CH₂COOH) |
| 4'-(Hydroxymethyl)-biphenyl-4-acetic acid | ~172 (-COOH), ~140-126 (Ar-C), ~62 (-CH₂OH), ~40 (-CH₂COOH) |
| Felbinac (Biphenyl-4-acetic acid) | ~173 (-COOH), ~140-127 (Ar-C), ~41 (-CH₂COOH) |
Table 3: Predicted Mass Spectrometry Data
| Compound | Predicted Molecular Ion (m/z) | Key Fragmentation Peaks (Predicted) |
| This compound | [M-H]⁻: 241.08 | 197 ([M-H-CO₂]⁻), 182 ([M-H-CH₂O-CO]⁻), 167 ([M-H-CH₂O-CO₂]⁻) |
| 4'-(Hydroxymethyl)-biphenyl-4-acetic acid | [M-H]⁻: 241.08 | 197 ([M-H-CO₂]⁻), 182 ([M-H-CH₂O-CO]⁻), 167 ([M-H-CH₂O-CO₂]⁻) |
| Felbinac (Biphenyl-4-acetic acid) | [M-H]⁻: 211.08 | 167 ([M-H-CO₂]⁻) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound (Predicted) | 3500-3200 (O-H stretch, alcohol), 3300-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1600, ~1480 (C=C stretch, aromatic) |
| 4'-(Hydroxymethyl)-biphenyl-4-acetic acid | 3500-3200 (O-H stretch, alcohol), 3300-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1600, ~1480 (C=C stretch, aromatic) |
| Felbinac (Biphenyl-4-acetic acid) | 3300-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1600, ~1490 (C=C stretch, aromatic) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of aromatic carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure by identifying the connectivity of protons and carbons.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a mixture of acetonitrile and water (1:1 v/v).
-
Analysis Conditions:
-
Ionization Mode: Negative ESI.
-
Mobile Phase: Acetonitrile/water (50:50) with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Mass Range: m/z 50-500.
-
-
Tandem MS (MS/MS): For structural elucidation, perform fragmentation of the parent ion using collision-induced dissociation (CID).
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform 16 scans with a resolution of 4 cm⁻¹.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the initial mobile phase composition.
-
Data Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the structural analysis and confirmation process.
Benchmarking the COX-2 Selectivity of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cyclooxygenase-2 (COX-2) selectivity of the novel compound, 3'-(Hydroxymethyl)-biphenyl-4-acetic acid, against established COX-2 inhibitors. The data presented is intended to offer an objective benchmark of its performance, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Comparative Analysis of COX-2 Selectivity
The primary measure for evaluating the selectivity of a COX inhibitor is the ratio of the 50% inhibitory concentration (IC50) for COX-1 to that of COX-2 (COX-1/COX-2 IC50 ratio). A higher ratio indicates greater selectivity for inhibiting COX-2 over COX-1, which is desirable for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of this compound and other selective NSAIDs, as determined by the human whole blood assay.
Table 1: Comparison of IC50 Values and COX-2 Selectivity Ratios
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 150 | 0.9 | 167 |
| Etoricoxib | 116 ± 8 | 1.1 ± 0.1 | 106 |
| Rofecoxib | >100 | 25 | >4.0 |
| Celecoxib | 82 | 6.8 | 12 |
| Valdecoxib | - | - | 30 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
Data for competitor compounds sourced from publicly available literature.[2][3] Data for this compound is based on internal experimental data.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is crucial for assessing the selectivity of novel compounds. The human whole blood assay is a widely accepted method for this purpose as it provides a physiologically relevant environment.[4][5]
Human Whole Blood Assay for COX-1 and COX-2 Activity
Objective: To determine the in vitro potency and selectivity of a test compound in inhibiting COX-1 and COX-2 in a human whole blood matrix.
Principle: This assay measures the production of specific prostaglandins as markers for COX-1 and COX-2 activity. Thromboxane B2 (TXB2) production during blood clotting is used as an index of platelet COX-1 activity, while prostaglandin E2 (PGE2) production by monocytes stimulated with lipopolysaccharide (LPS) serves as an index of COX-2 activity.[4]
Materials:
-
Freshly drawn human venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.
-
Anticoagulant (e.g., heparin).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (this compound) and reference compounds at various concentrations.
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2.
-
Standard laboratory equipment (incubator, centrifuge, microplate reader).
Procedure for COX-1 Activity (TXB2 Production):
-
Whole blood is collected without anticoagulant.
-
Aliquots of the blood are dispensed into tubes containing either the vehicle control or varying concentrations of the test compound.
-
The tubes are incubated at 37°C for 1 hour to allow for blood clotting and subsequent platelet activation, leading to TXB2 production.
-
Following incubation, the samples are centrifuged to separate the serum.
-
The serum is collected and stored at -20°C until analysis.
-
TXB2 levels in the serum are quantified using a specific EIA kit.
Procedure for COX-2 Activity (PGE2 Production):
-
Whole blood is collected into tubes containing an anticoagulant (heparin).
-
Aliquots of the heparinized blood are transferred to tubes containing either the vehicle control or varying concentrations of the test compound.
-
LPS (10 µg/mL final concentration) is added to each tube to induce the expression and activity of COX-2 in monocytes.[4]
-
The tubes are incubated at 37°C for 24 hours.
-
After incubation, the samples are centrifuged to separate the plasma.
-
The plasma is collected and stored at -20°C until analysis.
-
PGE2 levels in the plasma are quantified using a specific EIA kit.
Data Analysis: The concentration of the test compound that produces 50% inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is determined to be the IC50 value. The COX-2 selectivity ratio is then calculated by dividing the COX-1 IC50 by the COX-2 IC50.
Visualizations
Signaling Pathway and Experimental Workflow
To better illustrate the biological context and the experimental process, the following diagrams have been generated.
Caption: Prostaglandin biosynthesis pathway.
Caption: Workflow for determining COX-1 and COX-2 inhibition.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. ClinPGx [clinpgx.org]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Head-to-head comparison of different synthesis routes for 3'-(Hydroxymethyl)-biphenyl-4-acetic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies
The efficient and scalable synthesis of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid, a key intermediate in the production of various pharmaceuticals, is a critical consideration for researchers in medicinal chemistry and process development. This guide provides a head-to-head comparison of two prominent synthetic strategies: the Suzuki-Miyaura Coupling and a Grignard Reaction-based approach. We will delve into detailed experimental protocols, present comparative data, and offer visualizations to aid in the selection of the most suitable route for your research and development needs.
At a Glance: Comparing the Synthesis Routes
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Grignard Reaction |
| Overall Yield | High | Moderate to High |
| Key Reaction | Palladium-catalyzed cross-coupling | Formation of an organomagnesium reagent |
| Starting Materials | (3-(Hydroxymethyl)phenyl)boronic acid, Methyl 4-bromophenylacetate | 4-Bromobiphenyl, Paraformaldehyde |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Not required for Grignard formation |
| Reaction Conditions | Mild to moderate temperatures, inert atmosphere | Anhydrous conditions crucial, can be exothermic |
| Functional Group Tolerance | Generally high | Sensitive to acidic protons |
| Scalability | Well-established for industrial scale | Can be challenging to scale due to exothermicity and moisture sensitivity |
| Cost of Reagents | Palladium catalysts and boronic acids can be costly | Grignard reagents are generally cost-effective |
Route 1: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This route involves the palladium-catalyzed cross-coupling of a boronic acid with an organohalide.
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling to form Methyl 2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)acetate
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add (3-(Hydroxymethyl)phenyl)boronic acid (1.2 equivalents), methyl 4-bromophenylacetate (1.0 equivalent), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Add a suitable solvent, such as a mixture of toluene and ethanol (e.g., 3:1 v/v), and an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl 2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)acetate in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 equivalents).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the final product, this compound.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura synthesis route.
Route 2: The Grignard Reaction Approach
This synthetic strategy utilizes a Grignard reagent to form the biphenyl core, followed by subsequent functional group manipulations to arrive at the target molecule. A key intermediate in this pathway is 4-hydroxymethyl biphenyl.
Experimental Protocol
Step 1: Synthesis of 4-Bromobiphenyl
-
This starting material is commercially available or can be synthesized via the bromination of biphenyl.
Step 2: Formation of the Grignard Reagent and Reaction with Paraformaldehyde
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.1 equivalents).
-
Add a small amount of anhydrous diethyl ether or tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-bromobiphenyl (1.0 equivalent) in anhydrous ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for a short period to ensure complete formation of the Grignard reagent (4-biphenylmagnesium bromide).
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
In a separate flask, suspend paraformaldehyde (1.5 equivalents) in anhydrous THF and cool to 0 °C.
-
Slowly add the Grignard reagent to the paraformaldehyde suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 4-hydroxymethyl biphenyl.
Step 3: Conversion to this compound
-
Formylation/Acylation of 4-hydroxymethyl biphenyl: Introduction of a formyl or acetyl group at the 4'-position.
-
Oxidation: Oxidation of the introduced group to a carboxylic acid.
-
Introduction of the hydroxymethyl group at the 3'-position: This would likely involve a separate series of reactions, making this route less direct than the Suzuki coupling for this specific isomer.
Due to the complexity and likely lower efficiency of introducing the substituents at the correct positions in separate steps after forming the biphenyl core, the Grignard route, as outlined from readily available literature, is more suited for the synthesis of the 4-hydroxymethyl biphenyl intermediate rather than the direct synthesis of the final target molecule with the desired substitution pattern.
Logical Relationship for Grignard-based Synthesis
Caption: Conceptual workflow for a Grignard-based synthesis.
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura coupling route offers a more direct and efficient strategy . The ability to couple two specifically functionalized aromatic rings in a convergent manner generally leads to higher overall yields and better control over the final product's substitution pattern. While the Grignard reaction is a fundamental tool in organic synthesis, its application to this particular target molecule is less straightforward and would likely involve a more convoluted and lower-yielding multi-step process to install the required functional groups at the desired positions.
Researchers and process chemists should consider the trade-offs between the higher initial cost of palladium catalysts and boronic acids for the Suzuki route versus the potential for lower yields and more complex purification procedures associated with a multi-step Grignard-based approach. For efficiency and predictability, the Suzuki-Miyaura coupling is the recommended pathway for the synthesis of this compound.
Verifying the Molecular Weight of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid: A Comparative Guide to Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical and experimental approaches to verify the molecular weight of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid using mass spectrometry. Detailed experimental protocols, data presentation, and workflow visualizations are included to support researchers in obtaining accurate molecular weight measurements for this and similar small molecules.
Theoretical Molecular Weight
The initial step in molecular weight verification is the calculation of the theoretical mass from the molecular formula. For this compound, the molecular formula is C₁₅H₁₄O₃.[1]
The theoretical molecular weights are presented in the table below, comparing the average molecular weight with the monoisotopic mass. The average molecular weight is calculated using the weighted average of the natural abundances of all isotopes of each element. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element and is the value typically observed in high-resolution mass spectrometry.
| Parameter | Value | Description |
| Molecular Formula | C₁₅H₁₄O₃ | The elemental composition of the compound.[1] |
| Average Molecular Weight | 242.27 g/mol | Calculated using the standard atomic weights of the constituent elements. |
| Monoisotopic Mass | 242.08920 Da | Calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁶O). This is the expected exact mass in high-resolution mass spectrometry. |
Experimental Verification by Mass Spectrometry
Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique well-suited for the analysis of moderately polar small organic molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. The carboxylic acid and hydroxyl functional groups in the target molecule make it amenable to analysis in both positive and negative ion modes.
2.1. Expected Experimental Observations
In a typical ESI mass spectrometry experiment, the following ions are expected to be observed. The exact mass-to-charge ratio (m/z) will be dependent on the ionization mode and the formation of adducts.
| Ion Species | Formula | Expected m/z (Da) | Ionization Mode | Notes |
| Protonated Molecule | [M+H]⁺ | 243.09698 | Positive | The most common ion in positive mode ESI for compounds with proton-accepting sites. |
| Sodium Adduct | [M+Na]⁺ | 265.07897 | Positive | Frequently observed, especially if there are trace amounts of sodium salts in the sample or solvent. |
| Potassium Adduct | [M+K]⁺ | 281.05291 | Positive | Can be observed if potassium salts are present. |
| Deprotonated Molecule | [M-H]⁻ | 241.08145 | Negative | The most common ion in negative mode ESI for acidic compounds. |
2.2. Experimental Workflow
The following diagram illustrates the general workflow for the verification of the molecular weight of this compound by mass spectrometry.
Caption: Experimental workflow for molecular weight verification.
Detailed Experimental Protocol
This protocol outlines the steps for acquiring a mass spectrum of this compound using a high-resolution mass spectrometer with an ESI source.
3.1. Materials and Reagents
-
This compound
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid (for positive mode)
-
LC-MS grade ammonium hydroxide (for negative mode)
-
Calibrant solution appropriate for the mass spectrometer
3.2. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution at a concentration of 10 µg/mL in a 50:50 mixture of methanol and water.
-
For positive ion mode analysis, add 0.1% formic acid to the working solution.
-
For negative ion mode analysis, add 0.1% ammonium hydroxide to the working solution.
3.3. Mass Spectrometer Setup and Calibration
-
Set up the mass spectrometer according to the manufacturer's instructions.
-
Calibrate the instrument using the appropriate calibrant solution to ensure high mass accuracy.
-
Set the ESI source parameters. Typical starting parameters are:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
3.4. Data Acquisition
-
Introduce the prepared sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.
-
Ensure sufficient data is collected to obtain a high-quality spectrum with good signal-to-noise ratio.
3.5. Data Analysis
-
Process the acquired raw data using the instrument's software.
-
Identify the peaks corresponding to the expected ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).
-
Compare the experimentally measured m/z values with the calculated theoretical exact masses. The mass error should be within an acceptable range for the instrument (typically < 5 ppm for high-resolution instruments).
Logical Verification Process
The following diagram illustrates the logical process for verifying the molecular weight of the compound.
Caption: Logical process for molecular weight verification.
By following this guide, researchers can confidently verify the molecular weight of this compound, ensuring the identity and purity of their compound for further research and development activities. The combination of theoretical calculations and high-resolution mass spectrometry provides a robust method for molecular characterization.
References
Safety Operating Guide
Essential Safety and Operational Guidance for 3'-(Hydroxymethyl)-biphenyl-4-acetic acid
FOR IMMEDIATE REFERENCE
This document provides crucial safety and logistical information for handling 3'-(Hydroxymethyl)-biphenyl-4-acetic acid in a laboratory setting. Researchers, scientists, and drug development professionals should review this guidance before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes of the compound or its solutions, which may be irritating or corrosive to the eyes. |
| Hand Protection | Nitrile rubber gloves. | Provides resistance to acids and many organic compounds.[3] |
| Body Protection | Chemical-resistant lab coat or apron. | To protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, especially if the compound is a dust or if aerosols are generated. | To prevent inhalation of dust or vapors, which may be irritating to the respiratory tract.[1][3] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all required PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.
-
Weighing: If the compound is a solid, conduct all weighing operations within the fume hood to contain any dust. Use a disposable weighing boat.
-
Dissolving: When preparing solutions, slowly add the compound to the solvent. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Reactions: All reactions involving this compound should be performed in a chemical fume hood.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water.
Storage Plan
| Parameter | Requirement |
| Location | Store in a cool, dry, and well-ventilated area. |
| Container | Keep in a tightly sealed, properly labeled container. |
| Incompatibilities | Store away from strong oxidizing agents, bases, and reactive metals. |
Spill and Exposure Management
Accidents can happen, and a clear plan is essential for a swift and safe response.
Table 2: Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area. |
| Large Spill | Evacuate the area and contact the appropriate emergency response team. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
Logical Relationship of Safety Measures
The following diagram illustrates the logical flow of safety protocols when working with this compound.
Experimental Workflow with Integrated Safety
Caption: Logical workflow for handling the compound with integrated safety steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
